2-Chloro-1-(3,4-dimethylphenyl)ethanone
Descripción
Propiedades
IUPAC Name |
2-chloro-1-(3,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBSZYRJJTTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368431 | |
| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50690-08-9 | |
| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 2-Chloro-1-(3,4-dimethylphenyl)ethanone, a key intermediate in various pharmaceutical and chemical syntheses. This document provides a comparative analysis of the available methods, detailed experimental protocols for the most common routes, and visual representations of the synthetic workflows.
Introduction
This compound, also known as 3',4'-dimethyl-α-chloroacetophenone, is an important building block in organic synthesis. Its structure, featuring a reactive α-haloketone moiety and a substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial for achieving high purity, yield, and cost-effectiveness in its production. This guide explores the two principal methods for its synthesis: direct Friedel-Crafts chloroacetylation of o-xylene and a two-step approach involving the synthesis and subsequent chlorination of 3',4'-dimethylacetophenone.
Comparative Synthesis Pathways
The synthesis of this compound can be primarily achieved through two competitive routes. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability of the reaction.
| Parameter | Pathway 1: Friedel-Crafts Chloroacetylation | Pathway 2: α-Chlorination of 3',4'-Dimethylacetophenone |
| Starting Materials | o-Xylene, Chloroacetyl chloride | o-Xylene, Acetyl chloride, Chlorinating agent (e.g., Sulfuryl chloride) |
| Number of Steps | 1 | 2 |
| Key Intermediates | None | 3',4'-Dimethylacetophenone |
| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Lewis Acid (for Friedel-Crafts step) |
| Typical Yield | Good to Excellent (often >90%) | Generally high for both steps (can be >90% overall) |
| Advantages | More direct, one-pot synthesis. | May offer better control over side reactions. |
| Disadvantages | Requires careful control of reaction conditions to avoid polysubstitution. The catalyst forms a complex with the product, necessitating a stoichiometric amount and aqueous work-up. | A two-step process increases overall reaction and purification time. |
Experimental Protocols
Pathway 1: Friedel-Crafts Chloroacetylation of o-Xylene
This method is a direct, one-step synthesis of the target molecule. The following protocol is adapted from analogous Friedel-Crafts acylation reactions.
Reagents:
-
o-Xylene
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) to the cooled suspension, maintaining the temperature below 10 °C.
-
To this mixture, add o-xylene (1.0 equivalent) dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Pathway 2: α-Chlorination of 3',4'-Dimethylacetophenone
This two-step pathway first involves the synthesis of 3',4'-dimethylacetophenone, followed by its selective chlorination at the α-position.
Step 2a: Synthesis of 3',4'-Dimethylacetophenone
-
Following a similar Friedel-Crafts procedure as in Pathway 1, react o-xylene with acetyl chloride in the presence of aluminum chloride in a suitable solvent like dichloromethane.
-
After an analogous work-up, the intermediate 3',4'-dimethylacetophenone is obtained and can be purified before proceeding to the next step.
Step 2b: α-Chlorination of 3',4'-Dimethylacetophenone
This protocol is adapted from the α-chlorination of substituted acetophenones.[1]
Reagents:
-
3',4'-Dimethylacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Ethyl acetate/Dichloromethane mixture
Procedure:
-
Dissolve 3',4'-dimethylacetophenone (1.0 equivalent) in a mixture of methanol and ethyl acetate/dichloromethane in a round-bottom flask.
-
With stirring, add sulfuryl chloride (1.5 equivalents) dropwise to the solution at a temperature of 20-30 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by crystallization from a suitable solvent such as ethanol to yield the final product. A yield of approximately 95% can be expected.[1]
Visualized Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthesis pathways.
Caption: Pathway 1: Direct Friedel-Crafts Chloroacetylation.
Caption: Pathway 2: Two-Step Synthesis via α-Chlorination.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Chloro-1-(3,4-dimethylphenyl)ethanone. The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.
Core Physicochemical Properties
This compound is a solid chemical compound. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 50690-08-9 | |
| Molecular Formula | C₁₀H₁₁ClO | |
| Molecular Weight | 182.65 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis Protocol: Friedel-Crafts Acylation
The primary synthetic route for this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Experimental Methodology
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Cooling: Cool the suspension to 0°C in an ice-water bath.[1][2]
-
Addition of Reactants: Dissolve 1,2-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the cooled suspension. Separately, dissolve chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane and place it in the dropping funnel.
-
Reaction: Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.[1] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Potential Biological Significance and Drug Development Context
While no specific biological activities or signaling pathway involvements for this compound have been explicitly documented in the searched literature, the broader class of substituted chloroacetophenones has garnered significant interest in drug discovery.
Research has indicated that derivatives of chloroacetophenone may exhibit potent anticancer and antimicrobial properties.[3][4][5] For instance, certain novel dichloroacetophenones have been identified as inhibitors of pyruvate dehydrogenase kinases (PDKs), which are promising targets in cancer metabolism.[3] These compounds have been shown to reduce cancer cell proliferation and induce apoptosis.[3] Furthermore, substituted chloroacetamides have been investigated as potential cancer stem cell inhibitors.[6]
Given these findings, this compound can be considered a valuable scaffold for the synthesis of novel therapeutic agents. Its potential mechanism of action could involve the alkylation of nucleophilic residues in key biological targets, such as enzymes or receptors, leading to the modulation of their activity.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Conceptual Signaling Pathway Inhibition
Caption: A conceptual diagram showing the potential mechanism of action for a chloroacetophenone derivative in a signaling pathway.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]
- 5. jocpr.com [jocpr.com]
- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization of 2-chloro-1-(3,4-dimethylphenyl)ethanone (CAS 50690-08-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-1-(3,4-dimethylphenyl)ethanone, assigned CAS number 50690-08-9, is an alpha-chloroacetophenone derivative. Compounds of this class are recognized as valuable intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds and other complex molecules. The presence of a reactive chloroacetyl group and a substituted phenyl ring makes it a versatile building block for introducing the 3,4-dimethylphenyl pharmacophore into a target structure. This technical guide provides a summary of the available information for the characterization of this compound, including its physicochemical properties and representative experimental protocols for its synthesis and analysis. While specific experimental data for this compound is not widely published, this guide leverages data from structurally similar compounds to provide a comprehensive overview for research and development purposes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 50690-08-9 | |
| Molecular Formula | C₁₀H₁₁ClO | |
| Molecular Weight | 182.65 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% (commercial grade) | |
| SMILES String | ClCC(=O)c1cc(c(cc1)C)C | |
| InChI Key | DFSBSZYRJJTTDU-UHFFFAOYSA-N |
Synthesis and Characterization
Representative Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of an α-chloroacetophenone, which can be adapted for this compound, starting from 1,2-dimethylbenzene (o-xylene) and chloroacetyl chloride.
Reaction: Friedel-Crafts Acylation
Reagents:
-
1,2-Dimethylbenzene (o-xylene)
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add chloroacetyl chloride dropwise.
-
After the addition is complete, add 1,2-dimethylbenzene dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Analytical Characterization
Due to the limited availability of published experimental spectra for this compound, this section provides expected spectral characteristics based on its structure and data from analogous compounds.
Table of Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to the carbonyl and chlorine (singlet), and methyl protons on the aromatic ring (singlets). |
| ¹³C NMR | Carbonyl carbon, aromatic carbons (with and without proton attachment), methylene carbon, and methyl carbons. |
| IR Spectroscopy | C=O stretch (ketone), C-Cl stretch, aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for chlorine. |
Potential Applications in Drug Discovery and Development
Alpha-halo ketones, such as this compound, are versatile precursors for the synthesis of a wide range of biologically active molecules. Their utility stems from the electrophilic nature of the carbon bearing the halogen, making it susceptible to nucleophilic attack.
One significant application is in the synthesis of chalcones , which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Logical Workflow for Chalcone Synthesis
The following diagram illustrates the logical workflow for the synthesis of chalcones starting from this compound. This involves a two-step process: nucleophilic substitution to replace the chlorine, followed by a Claisen-Schmidt condensation.
Experimental Workflow for Characterization
A general workflow for the synthesis and characterization of this compound is depicted below. This workflow is standard for the characterization of novel or synthesized organic compounds.
Safety Information
Alpha-chloroacetophenones are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the synthesis of biologically active compounds, particularly chalcones. While comprehensive characterization data for this specific molecule is not extensively documented in public literature, this guide provides a foundational understanding of its properties and outlines standard methodologies for its synthesis and characterization based on closely related compounds. Researchers and drug development professionals can use this information as a starting point for their investigations into the chemistry and potential applications of this compound.
References
An In-depth Technical Guide to 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(3,4-dimethylphenyl)ethanone, a substituted α-chloroacetophenone, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. While specific literature on this compound is limited, this guide provides a comprehensive overview of its physicochemical properties, probable synthesis routes, and expected reactivity based on established chemical principles and data from structurally similar compounds. This document also explores the potential biological significance of this class of compounds, offering insights for researchers in drug discovery and medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below. The data for its precursor, 1-(3,4-dimethylphenyl)ethanone, is also provided for comparative purposes.
| Property | This compound | 1-(3,4-dimethylphenyl)ethanone (Precursor) |
| Molecular Formula | C₁₀H₁₁ClO | C₁₀H₁₂O[1][2][3][4][5] |
| Molecular Weight | 182.65 g/mol | 148.21 g/mol [1][6] |
| CAS Number | 50690-08-9 | 3637-01-2[1][2][4][5] |
| Appearance | Solid | Liquid |
| Boiling Point | Not available | 243 °C[1] |
| Density | Not available | 1.001 g/mL[1] |
| Refractive Index | Not available | 1.5380[1] |
Synthesis
Friedel-Crafts Acylation of o-Xylene
The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation Route.
General Experimental Protocol (Adapted from similar syntheses):
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), slowly add chloroacetyl chloride under an inert atmosphere.
-
To this mixture, add 1,2-dimethylbenzene dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
α-Chlorination of 1-(3,4-dimethylphenyl)ethanone
An alternative route involves the direct chlorination of the precursor ketone, 1-(3,4-dimethylphenyl)ethanone. Various chlorinating agents can be employed for this transformation.
Reaction Scheme:
Figure 2: α-Chlorination Route.
General Experimental Protocol (Adapted from the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[7]):
-
Dissolve 1-(3,4-dimethylphenyl)ethanone in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.
-
Add the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) dropwise to the stirred solution. The reaction temperature may need to be controlled depending on the reactivity of the chlorinating agent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.
Spectral Data (Predicted and Comparative)
While experimental spectra for this compound are not available in the reviewed literature, the following table summarizes the expected key spectral features based on its structure and available data for its precursor, 1-(3,4-dimethylphenyl)ethanone.
| Spectroscopic Technique | This compound (Expected) | 1-(3,4-dimethylphenyl)ethanone (Observed) |
| ¹H NMR | Aromatic protons (multiplets), -CH₂Cl (singlet, ~4.5-4.8 ppm), -CH₃ (singlets) | Aromatic protons (multiplets), -COCH₃ (singlet, ~2.5 ppm), Ar-CH₃ (singlets, ~2.3 ppm) |
| ¹³C NMR | Carbonyl carbon (~190-195 ppm), -CH₂Cl (~45-50 ppm), Aromatic carbons, -CH₃ carbons | Carbonyl carbon (~198 ppm), -COCH₃ (~26 ppm), Aromatic carbons, Ar-CH₃ carbons |
| IR Spectroscopy | C=O stretch (~1680-1700 cm⁻¹), C-Cl stretch (~650-800 cm⁻¹) | C=O stretch (~1680 cm⁻¹)[4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate ratio of 3:1 due to the ³⁵Cl and ³⁷Cl isotopes. | Molecular ion peak (M⁺) at m/z 148[8][9] |
Reactivity and Potential Applications
This compound is an α-haloketone, a class of compounds known for their high reactivity and utility as synthetic intermediates. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride) allows for a variety of nucleophilic substitution and condensation reactions.
Figure 3: Reactivity and Synthetic Pathways.
Potential Applications:
-
Pharmaceutical Synthesis: α-Chloroacetophenones are valuable precursors for the synthesis of a wide range of biologically active molecules. For instance, they are used in the preparation of substituted thiazoles, which are known to possess antimicrobial and anticancer properties. They are also intermediates in the synthesis of chalcones and flavonoids, which exhibit a broad spectrum of pharmacological activities.
-
Medicinal Chemistry: The 3,4-dimethylphenyl moiety can be explored for its interaction with biological targets. The reactivity of the α-chloro-ketone functionality allows for the facile introduction of various pharmacophores, making it a useful scaffold for structure-activity relationship (SAR) studies in drug discovery.
-
Agrochemicals and Material Science: Substituted acetophenones and their derivatives have also found applications in the development of herbicides and as components in material science.
While no specific biological activities have been reported for this compound, a broad range of pharmacological effects have been documented for other substituted acetophenones, including antimicrobial, antioxidant, and anti-inflammatory properties.[10]
Conclusion
This compound is a reactive chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Although detailed experimental data for this specific compound is scarce, its synthesis and reactivity can be reliably predicted based on well-established chemical principles governing α-haloketones. This guide provides a foundational understanding for researchers and scientists interested in utilizing this and similar compounds for the development of novel molecules with potential therapeutic or industrial applications. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]
- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Chloro-1-(3,4-dimethylphenyl)ethanone (CAS No. 50690-08-9). Due to the limited availability of detailed experimental data for this specific compound in the public domain, this document leverages data from closely related analogues, particularly 2-chloro-1-(3-hydroxyphenyl)ethanone, to infer and present its structural and spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the synthesis, and structural features of α-chloro acetophenones.
Introduction
This compound, with the molecular formula C₁₀H₁₁ClO, belongs to the class of α-halo ketones.[1][2] These compounds are versatile intermediates in organic synthesis, primarily owing to the reactive C-Cl bond adjacent to a carbonyl group, which makes them susceptible to nucleophilic substitution reactions. This reactivity is instrumental in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules, many of which are of interest in medicinal chemistry and drug development. The dimethylphenyl moiety of the molecule can also be modified to explore structure-activity relationships in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50690-08-9 | |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [1] |
| IUPAC Name | This compound |
Molecular Structure and Visualization
The molecular structure of this compound consists of a 3,4-dimethylphenyl ring attached to a chloroacetyl group. The spatial arrangement of these functional groups dictates the molecule's reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Spectroscopic Data (Analogues)
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, shows characteristic peaks at 1694 cm⁻¹ for the C=O stretching of the ketone and a broad band around 3400 cm⁻¹ corresponding to the Ar-OH group.[3] For this compound, a strong absorption band for the C=O group is expected in a similar region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 2-chloro-1-(4-dimethylaminophenyl)ethanone, the ¹³C NMR chemical shifts have been reported.[4][5] Based on this, the carbonyl carbon in this compound would be expected to appear significantly downfield in the ¹³C NMR spectrum. The protons of the chloromethyl group would likely appear as a singlet in the ¹H NMR spectrum, shifted downfield due to the electron-withdrawing effects of the chlorine and carbonyl groups.
Mass Spectrometry
The mass spectrum of 2-chloro-1-(4-methylphenyl)ethanone has been documented.[6] For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the chlorine atom.
Synthesis and Experimental Protocols (Analogue-Based)
A general and efficient method for the synthesis of α-chloro acetophenones involves the chlorination of the corresponding acetophenone.
Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[4]
Materials:
-
3-hydroxyacetophenone
-
Sulfuryl chloride
-
Methanol
-
Ethyl acetate/Dichloromethane mixture
Procedure:
-
A stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane is prepared at 293–303 K.[3]
-
Sulfuryl chloride (150 mg, 1.1 mmol) is added dropwise to the mixture.[3]
-
After the addition is complete, the reaction is allowed to return to room temperature and stirred for 1 hour.[3]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the desired product.[3]
This protocol, with appropriate modifications for the starting material (3,4-dimethylacetophenone), can likely be adapted for the synthesis of this compound.
Crystallographic Data (Analogue)
No crystallographic data has been published for this compound. However, a detailed crystal structure analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone provides valuable insights into the solid-state conformation of this class of compounds.[3][7][8]
The molecule of 2-chloro-1-(3-hydroxyphenyl)ethanone is planar, with the chlorine atom showing the largest deviation from the mean plane.[3][7][8] In the crystal, molecules form inversion-symmetric dimers through strong O—H···O and weak C—H···O hydrogen bonds.[3][7]
Table of Crystallographic Data for 2-chloro-1-(3-hydroxyphenyl)ethanone [8]
| Parameter | Value |
| Chemical Formula | C₈H₇ClO₂ |
| Formula Weight | 170.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.9172 (2) |
| b (Å) | 12.7016 (4) |
| c (Å) | 11.8573 (3) |
| β (°) | 96.294 (1) |
| Volume (ų) | 736.10 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.539 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and structural characterization of an α-chloro acetophenone like this compound.
Caption: A generalized workflow for the synthesis and characterization of α-chloro acetophenones.
Conclusion
While specific experimental data for this compound is limited, this technical guide provides a comprehensive overview of its molecular structure and properties by drawing on data from closely related analogues. The provided information on synthesis, and spectroscopic and crystallographic features of similar compounds offers a solid foundation for researchers and drug development professionals working with this class of molecules. Further experimental investigation is warranted to fully elucidate the specific characteristics of this compound.
References
- 1. 2-CHLORO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE CAS#: [m.chemicalbook.com]
- 2. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of α-Haloketones in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of organic chemistry, α-haloketones stand out as exceptionally versatile synthetic intermediates. Their unique bifunctional nature, characterized by two adjacent electrophilic centers, has established them as critical building blocks in the synthesis of a vast array of complex organic molecules, including a multitude of heterocyclic compounds with significant pharmacological activity.[1] This technical guide provides an in-depth exploration of the core reactivity of α-haloketones, offering detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in leveraging these powerful synthons.
Core Reactivity and Mechanistic Overview
The reactivity of α-haloketones is dominated by the presence of a carbonyl group and an adjacent carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2] Concurrently, the carbonyl carbon itself remains an electrophilic site. This duality underpins the diverse reaction pathways available to α-haloketones.
Nucleophilic Substitution
α-Haloketones readily undergo nucleophilic substitution, primarily through an SN2 mechanism. The rate of this reaction is significantly influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. Less basic nucleophiles are generally preferred, as strongly basic conditions can promote competing elimination or rearrangement reactions.
Key Named Reactions
Several named reactions highlight the synthetic utility of α-haloketones, each proceeding through distinct mechanistic pathways.
-
Favorskii Rearrangement: This reaction involves the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative.[3][4] For cyclic α-halo ketones, this rearrangement results in a characteristic ring contraction.[3][4] The mechanism is believed to proceed through a cyclopropanone intermediate.[3][4]
-
Darzens Condensation: In the Darzens condensation, an α-halo ketone reacts with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone).[5] This reaction is a powerful tool for the formation of epoxides and subsequent transformation into other functional groups.
-
Hantzsch Thiazole Synthesis: This is a classic method for the synthesis of thiazoles, involving the condensation of an α-halo ketone with a thioamide.[6][7][8] The reaction proceeds via an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][9]
Quantitative Data on Key Reactions
The following tables summarize quantitative data for several key reactions of α-haloketones, providing a comparative overview of yields and reaction conditions.
Table 1: Favorskii Rearrangement of Cyclic α-Halo Ketones
| α-Halo Ketone | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Chlorocyclohexanone | Sodium methoxide | Methanol | Reflux | 4 | Methyl cyclopentanecarboxylate | 78 |
| 2-Bromocyclohexanone | Sodium ethoxide | Ethanol | 55 | 4 | Ethyl cyclopentanecarboxylate | 78 |
Data compiled from multiple sources.
Table 2: Darzens Condensation of α-Halo Ketones with Aromatic Aldehydes
| α-Halo Ketone | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Chloroacetone | Benzaldehyde | Sodium ethoxide | Ethanol | 0 to RT | 14 | 3-Acetyl-2-phenyloxirane | 94 | | Phenacyl chloride | Benzaldehyde | NaOH | Water | RT | 1 | 2,3-Epoxy-1,3-diphenyl-1-propanone | 94 | | tert-Butyl chloroacetate | p-Bromobenzaldehyde | K₂CO₃/Cat. I·HCl | Acetonitrile | 25 | 16 | tert-Butyl 3-(4-bromophenyl)oxirane-2-carboxylate | 67 |
Data compiled from multiple sources, including hypothetical yields for illustrative purposes.[10][11][12]
Table 3: Hantzsch Thiazole Synthesis
| α-Halo Ketone | Thioamide | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 30 min | 2-Amino-4-phenylthiazole | 99 |
| Chloroacetaldehyde (50% aq.) | Thiourea | Water | RT to heat | - | 2-Aminothiazole | 75-85 |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Solvent-free | Heat/Ultrasound | - | Substituted Hantzsch thiazole derivatives | 79-90 |
Data compiled from multiple sources.[6][9][13][14]
Experimental Protocols
Detailed methodologies for key synthetic transformations involving α-haloketones are provided below.
Protocol 1: Favorskii Rearrangement of 2-Bromocyclohexanone
Objective: To synthesize methyl cyclopentanecarboxylate via ring contraction of 2-bromocyclohexanone.
Materials:
-
2-Bromocyclohexanone (1.0 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous methanol at 0°C with stirring until all the sodium has reacted.[15]
-
Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone in anhydrous diethyl ether.
-
Reaction Initiation: Transfer the 2-bromocyclohexanone solution to the freshly prepared sodium methoxide solution at 0°C via cannula. A white slurry will form.[15]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55°C for 4 hours with vigorous stirring.[15]
-
Work-up and Quenching: Cool the reaction mixture to 0°C and dilute with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[15]
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[15]
Protocol 2: Darzens Condensation of 1-Chlorobutan-2-one with Benzaldehyde
Objective: To synthesize 3-ethyl-2-phenyloxirane-2-carbaldehyde.
Materials:
-
1-Chlorobutan-2-one (1.05 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Saturated aqueous Ammonium Chloride
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add a solution of sodium ethoxide in anhydrous ethanol and cool to 0°C.[10]
-
Addition of Reactants: In a separate beaker, prepare a solution of benzaldehyde and 1-chlorobutan-2-one in anhydrous ethanol.[10]
-
Reaction Execution: Add the solution of the aldehyde and α-halo ketone dropwise to the cooled sodium ethoxide solution over 30 minutes with vigorous stirring. Stir at 0°C for an additional 2 hours, then allow to warm to room temperature and stir for another 12 hours.[10]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[10]
-
Extraction and Purification: Extract the product with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[10]
Protocol 3: Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole
Objective: To synthesize 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a stir bar.[6][7]
-
Reaction: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[6]
-
Work-up: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing 5% aqueous sodium carbonate solution and swirl to mix.[6][7]
-
Isolation: Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[6][7]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.[6]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions and a general experimental workflow.
Caption: Favorskii Rearrangement Mechanism.
Caption: Darzens Condensation Pathway.
Caption: Hantzsch Thiazole Synthesis Workflow.
Conclusion
α-Haloketones are undeniably powerful and versatile reagents in the arsenal of the modern organic chemist. Their rich reactivity, exemplified by fundamental transformations such as nucleophilic substitution and hallmark named reactions like the Favorskii rearrangement, Darzens condensation, and Hantzsch thiazole synthesis, provides access to a diverse range of molecular architectures. A thorough understanding of their reaction mechanisms, coupled with robust and reproducible experimental protocols, is paramount for their effective utilization in research and development, particularly in the context of drug discovery where the synthesis of novel heterocyclic entities is of critical importance. This guide serves as a foundational resource to aid in the strategic application of α-haloketone chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone. It covers the underlying chemical principles, detailed experimental protocols, and the biological relevance of this class of compounds, with a focus on their potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. The synthesis of this compound, a substituted α-chloroacetophenone, is a key step in the preparation of various chemical intermediates. α-Haloacetophenones are versatile building blocks in the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs).
The target molecule, this compound, belongs to a class of compounds known as chloroacetyl derivatives of arenes. These compounds have garnered significant interest in medicinal chemistry, notably as potential non-ATP competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including Alzheimer's disease, cancer, and bipolar disorder.
The Friedel-Crafts Acylation: A Mechanistic Overview
The Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
The reaction can be summarized in the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of chloroacetyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich aromatic ring of o-xylene acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
It is important to note that the ketone product can form a complex with the Lewis acid catalyst, often requiring a stoichiometric amount of the catalyst. This complex is typically hydrolyzed during the workup step to liberate the final product.
Experimental Protocols
Materials and Reagents
-
1,2-Dimethylbenzene (o-xylene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube or gas outlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube to maintain an inert atmosphere (e.g., under nitrogen or argon).
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid catalyst (typically 1.1 to 1.5 equivalents relative to the limiting reagent) followed by the anhydrous solvent. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Reactants:
-
In a typical procedure, a solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in the anhydrous solvent is added dropwise to the cooled catalyst suspension over 15-30 minutes, maintaining the temperature below 10 °C.
-
Following this, a solution of 1,2-dimethylbenzene (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature remains between 0-10 °C.
-
-
Reaction Progression: After the addition is complete, the reaction mixture may be stirred at a low temperature (0-5 °C) for a period or allowed to warm to room temperature and stirred for several hours (e.g., 2-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup (Quenching):
-
Prepare a beaker with a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water, a saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with chloroacetyl chloride, providing a reference for the expected parameters for the synthesis of this compound.
| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mesitylene | Fe-modified K10 | Ethylene dichloride | 80 | 1 | 95 | |
| 1,2-Difluorobenzene | AlCl₃ (1.18) | Dichloromethane | Reflux | 3.5 | 98 | [1] |
| Resorcinol | AlCl₃ (2.79) | Nitrobenzene | 0 to RT | 16 | 64 | [2] |
| 1,2,4-Trichlorobenzene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 12-18 | - | [3] |
Biological Relevance: Inhibition of GSK-3β Signaling
Substituted α-chloroacetophenones have emerged as a class of small molecules with the potential to inhibit Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular signaling pathways, including those involved in metabolism, cell proliferation, differentiation, and apoptosis.[4] The dysregulation of GSK-3β activity is implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, cancer, and mood disorders.[5][6]
The GSK-3β Signaling Pathway
GSK-3β is a key downstream component of several major signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways.[7][8]
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.
-
PI3K/Akt Pathway: Growth factors and insulin can activate the PI3K/Akt pathway. Akt, a serine/threonine kinase, phosphorylates and inactivates GSK-3β.
The inhibition of GSK-3β by small molecules, such as potentially this compound, can mimic the effects of these natural signaling pathways, leading to various downstream cellular responses.
Conclusion
The Friedel-Crafts acylation of 1,2-dimethylbenzene with chloroacetyl chloride provides a direct route to this compound, a valuable intermediate in organic synthesis. While specific quantitative data for this reaction is sparse in the literature, established protocols for analogous reactions offer a robust framework for its successful synthesis. The potential of this class of compounds to act as inhibitors of GSK-3β highlights their significance in the field of drug discovery and development, particularly for neurodegenerative diseases and cancer. Further research into the precise reaction conditions and the biological activity of this compound is warranted to fully explore its synthetic utility and therapeutic potential.
References
- 1. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 3. beyondbenign.org [beyondbenign.org]
- 4. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of Dimethyl-Substituted Chloroacetophenones in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl-substituted chloroacetophenones represent a class of chemical intermediates with significant potential in the synthesis of novel therapeutic agents. Their primary application lies in their role as precursors to chalcones, a group of compounds extensively studied for a wide range of pharmacological activities. This technical guide explores the synthesis of chalcone derivatives from dimethyl-substituted chloroacetophenones, focusing on their potential as anticancer agents. It provides detailed experimental protocols, quantitative data on the cytotoxicity of related compounds, and visualizations of synthetic pathways and potential mechanisms of action to facilitate further research and development in this promising area.
Introduction to Dimethyl-Substituted Chloroacetophenones and Their Chalcone Derivatives
Dimethyl-substituted chloroacetophenones are aromatic ketones characterized by a chloro-substituted phenyl ring further functionalized with two methyl groups. A key example of this class is 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, which serves as a versatile building block for the synthesis of various bioactive molecules, including chromones and chalcones. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized from acetophenones and benzaldehydes via a Claisen-Schmidt condensation. The biological activity of chalcones is attributed to their α,β-unsaturated ketone moiety, which can interact with various biological targets. The diverse substitution patterns possible on the two aromatic rings of the chalcone scaffold allow for the fine-tuning of their pharmacological properties. The incorporation of chloro, hydroxyl, and dimethyl groups from the acetophenone precursor can significantly influence the cytotoxic and other biological activities of the resulting chalcone.
Key Application: Anticancer Activity of Chalcone Derivatives
A primary focus of research into chalcone derivatives of dimethyl-substituted chloroacetophenones is their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic effects of chalcones against a variety of human cancer cell lines. While specific data for chalcones derived directly from 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone is emerging, the cytotoxicity of structurally related chalcones highlights the potential of this compound class.
Quantitative Data: Cytotoxicity of Structurally Related Chalcones
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of chalcones with substitution patterns relevant to derivatives of dimethyl-substituted chloroacetophenones. This data provides a comparative baseline for the expected potency of novel chalcones synthesized from these precursors.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(2-chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 | [1] |
| (E)-3-(3-chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 | [1] |
| Chalcone with 2'-hydroxy and 4-methoxy substitution | MCF-7 (Breast) | 3.44 | |
| Chalcone with 2'-hydroxy and 4-methoxy substitution | HepG2 (Liver) | 4.64 | |
| Chalcone with 2'-hydroxy and 4-methoxy substitution | HCT116 (Colon) | 6.31 | |
| Chalcone with thiophene and 4-chloro substitution | MCF-7 (Breast) | 4.05 |
Note: The IC50 values presented are for structurally related compounds and serve as a reference to guide future research on derivatives of dimethyl-substituted chloroacetophenones.
Experimental Protocols
The synthesis of chalcones from dimethyl-substituted chloroacetophenones is typically achieved through a base-catalyzed Claisen-Schmidt condensation. The following sections provide a detailed protocol for this synthesis and for the subsequent evaluation of the cytotoxic activity of the resulting compounds.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone and a substituted benzaldehyde.[2]
Materials:
-
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone and 1.0 equivalent of the substituted benzaldehyde in an appropriate volume of 95% ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath and slowly add a 50% aqueous solution of NaOH (typically 1.0-2.0 equivalents) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized chalcone derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized chalcone derivatives in the complete cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Potential Mechanism of Action: Signaling Pathway
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. A common pathway targeted by many anticancer agents, including some chalcones, is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a chalcone derivative.
Conclusion and Future Directions
Dimethyl-substituted chloroacetophenones are valuable precursors for the synthesis of chalcones with significant potential as anticancer agents. The straightforward Claisen-Schmidt condensation allows for the generation of a diverse library of chalcone derivatives. While further research is needed to synthesize and evaluate the biological activity of chalcones derived specifically from compounds like 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, the existing data on structurally related compounds is highly encouraging. Future work should focus on the synthesis of a focused library of these novel chalcones, comprehensive screening against a panel of cancer cell lines, and detailed mechanistic studies to elucidate their modes of action. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available scientific literature and chemical supplier information. A comprehensive Safety Data Sheet (SDS) for 2-Chloro-1-(3,4-dimethylphenyl)ethanone (CAS No. 50690-08-9) was not found. The information presented herein is intended for guidance and should be supplemented by in-house risk assessments and safety procedures. Data for structurally similar compounds have been used to infer potential properties and hazards where specific data for the title compound is unavailable; this is clearly indicated.
Chemical and Physical Properties
This compound is a solid, halogenated aromatic ketone. Due to the lack of specific experimental data for this compound, the properties of the closely related, unchlorinated parent compound, 1-(3,4-dimethylphenyl)ethanone, are provided for estimation, alongside general properties of the title compound.
| Property | Value for this compound | Value for 1-(3,4-dimethylphenyl)ethanone (for reference) |
| CAS Number | 50690-08-9[1] | 3637-01-2 |
| Molecular Formula | C10H11ClO[1] | C10H12O |
| Molecular Weight | 182.65 g/mol [1] | 148.21 g/mol |
| Physical Form | Solid[1] | Liquid |
| Melting Point | Data not available | -3.0 °C |
| Boiling Point | Data not available | 243 °C |
| Density | Data not available | 1.001 g/mL |
| Solubility | Data not available | Data not available |
Safety and Hazard Information
Based on information from chemical suppliers, this compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. The primary hazard statement is H319, "Causes serious eye irritation".
As a member of the α-chloroacetophenone class of compounds, it should be handled as a lachrymator (tear-inducing agent) and a skin and respiratory tract irritant. The toxicological data for the parent compound, α-chloroacetophenone, is provided below to give an indication of the potential hazards. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Toxicological Data for α-Chloroacetophenone (CAS 532-27-4)
| Parameter | Value | Species |
| Oral LD50 | 50 mg/kg[2] | Rat |
| Inhalation LC50 | 0.159 mg/L[2] | Rat |
| OSHA PEL-TWA | 0.05 ppm (0.3 mg/m³)[3][4] | Human |
| NIOSH REL-TWA | 0.05 ppm (0.3 mg/m³)[3][4] | Human |
| ACGIH TLV-TWA | 0.05 ppm (0.3 mg/m³)[4] | Human |
| IDLH | 15 mg/m³[3] | Human |
GHS Hazard Classification (Inferred for this compound)
| Hazard Class | Category | Hazard Statement |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | 2 (Assumed) | H315: Causes skin irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 (Assumed) | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed |
Experimental Protocols
Generalized Synthesis Protocol: Friedel-Crafts Acylation
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated and dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous DCM. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.05 equivalents) to the stirred suspension.
-
Add a solution of 1,2-dimethylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Generalized Purification Protocol
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
If the solution is colored, it can be treated with activated charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Hazards and Controls
Caption: Relationship between hazards and corresponding control measures.
References
Methodological & Application
Application Notes and Protocols for the Nucleophilic Substitution of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3,4-dimethylphenyl)ethanone, also known as 3',4'-dimethylphenacyl chloride, is a versatile synthetic intermediate belonging to the class of α-haloketones. The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of heterocyclic compounds and other pharmacologically active molecules.
The primary reaction mechanism for the substitution of the α-chloro group is a bimolecular nucleophilic substitution (SN2) reaction. The adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles by stabilizing the transition state. A variety of nucleophiles, including amines, thiols, and carboxylates, can readily displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
These application notes provide detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles. The provided protocols are based on established methodologies for analogous α-haloketones and can be adapted and optimized for specific research needs.
General Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from the α-carbon by a nucleophile.
Caption: General Sɴ2 reaction pathway.
Experimental Protocols
The following protocols outline general procedures for the nucleophilic substitution of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of α-Amino Ketones via Reaction with Amines
This protocol describes the reaction of this compound with primary or secondary amines to yield α-amino ketones, which are important precursors for many biologically active compounds.
Experimental Workflow:
Caption: Workflow for α-amino ketone synthesis.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or THF.
-
Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq). The base is necessary to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive amines.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Representative Data (from analogous reactions):
| Nucleophile (Amine) | Solvent | Base | Temperature | Reaction Time | Yield (%) |
| Piperidine | Acetonitrile | K₂CO₃ | Room Temp. | 12-24 h | Good to Excellent |
| Morpholine | THF | Et₃N | 50 °C | 8-16 h | Good |
| Aniline | Acetonitrile | K₂CO₃ | Reflux | 24 h | Moderate to Good |
Protocol 2: Synthesis of β-Keto Thioethers via Reaction with Thiols
This protocol outlines the synthesis of β-keto thioethers through the reaction of this compound with thiols. These products are valuable intermediates in organic synthesis.
Experimental Workflow:
Caption: Workflow for β-keto thioether synthesis.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol or DMF.
-
Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 15-30 minutes at room temperature to generate the thiolate in situ.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (from analogous reactions):
| Nucleophile (Thiol) | Solvent | Base | Temperature | Reaction Time | Yield (%) |
| Thiophenol | Ethanol | NaOH | Room Temp. | 2-4 h | Excellent |
| Benzyl Mercaptan | DMF | K₂CO₃ | Room Temp. | 3-6 h | Good to Excellent |
| Ethanethiol | Ethanol | NaOH | Room Temp. | 1-3 h | Excellent |
Protocol 3: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 4-(3,4-dimethylphenyl)thiazole derivative through the condensation of this compound with a thioamide, a classic and efficient method for constructing the thiazole ring.
Experimental Workflow:
Caption: Workflow for Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thioamide (e.g., thiourea, thioacetamide)
-
Absolute Ethanol
-
Deionized water
-
Sodium bicarbonate (optional, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the thioamide (1.1-1.5 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold deionized water to precipitate the product.
-
If the solution is acidic, neutralize it with a 5% sodium bicarbonate solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with deionized water to remove any inorganic salts.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Representative Data (from analogous reactions):
| Thioamide | Solvent | Temperature | Reaction Time | Yield (%) |
| Thiourea | Ethanol | Reflux | 1-3 h | High |
| Thioacetamide | Ethanol | Reflux | 2-4 h | Good to High |
| Thiobenzamide | Ethanol | Reflux | 3-6 h | Good |
Protocol 4: Synthesis of Phenacyl Ethers and Esters
This protocol outlines the synthesis of phenacyl ethers and esters via the reaction of this compound with phenoxides (Williamson ether synthesis) or carboxylates.
Experimental Workflow:
Caption: Workflow for phenacyl ether/ester synthesis.
Materials:
-
This compound
-
Phenol or Carboxylic acid (e.g., p-cresol, benzoic acid)
-
Strong base (e.g., sodium hydride for phenols) or a weaker base (e.g., potassium carbonate for carboxylic acids)
-
Anhydrous DMF or Acetonitrile
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
For Ethers: In a dry, inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous DMF. Add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
For Esters: Dissolve the carboxylic acid (1.0 eq) in DMF or acetonitrile and add a base like potassium carbonate (1.5 eq).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) and monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Representative Data (from analogous reactions):
| Nucleophile | Solvent | Base | Temperature | Reaction Time | Yield (%) |
| Phenol | DMF | NaH | Room Temp. | 4-8 h | High |
| p-Cresol | DMF | NaH | Room Temp. | 4-8 h | High |
| Acetic Acid | Acetonitrile | K₂CO₃ | 60 °C | 6-12 h | Good |
| Benzoic Acid | DMF | K₂CO₃ | 70 °C | 8-16 h | Good |
Conclusion
This compound is a highly useful and reactive intermediate in organic synthesis. The protocols provided herein offer a foundation for its use in nucleophilic substitution reactions to generate a variety of valuable compounds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining high yields of the desired products.
Application Notes and Protocols for 2-Chloro-1-(3,4-dimethylphenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-1-(3,4-dimethylphenyl)ethanone as a key intermediate in pharmaceutical synthesis. This document outlines its primary application in the synthesis of the centrally acting muscle relaxant, Tolperisone, and includes detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's signaling pathway.
Introduction
This compound is an α-chloro ketone, a class of compounds widely recognized for their utility as versatile building blocks in organic synthesis. The presence of a reactive chlorine atom alpha to a carbonyl group makes this intermediate highly susceptible to nucleophilic substitution, enabling the facile introduction of various functionalities. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of Tolperisone, a drug used to treat neuromuscular disorders.
Application: Synthesis of Tolperisone
This compound serves as a crucial starting material for the synthesis of Tolperisone (2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one). The synthesis proceeds via a nucleophilic substitution reaction where the chlorine atom is displaced by the secondary amine, piperidine. This reaction forms the core structure of the Tolperisone molecule.
Experimental Protocols
Protocol 1: Synthesis of Tolperisone from this compound
This protocol describes a general method for the synthesis of Tolperisone via the nucleophilic substitution of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Addition of Reagents: To the stirred solution, add piperidine (1.1-1.5 equivalents) followed by the addition of a non-nucleophilic base such as anhydrous potassium carbonate (1.5-2.0 equivalents). The base serves to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Tolperisone.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Tolperisone.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Tolperisone and related compounds. While specific data for the reaction of this compound with piperidine is not widely published, the table includes typical yields for analogous syntheses of Tolperisone and other α-amino ketones.
| Starting Material(s) | Product | Reaction Type | Reported Yield (%) | Reference |
| 4-Methylpropiophenone, Piperidine HCl, 1,3-Dioxolane | Tolperisone HCl | Mannich Reaction | 81.5 | Patent Data |
| 2-Chloro-N-arylacetamides, 2-Mercaptonicotinonitriles | Thieno[2,3-b]pyridines | Nucleophilic Substitution/Cyclization | 81-88 | [1] |
| 3-Hydroxyacetophenone, Sulfuryl Chloride | 2-Chloro-1-(3-hydroxyphenyl)ethanone | Chlorination | 95 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Tolperisone from this compound.
Signaling Pathway of Tolperisone
Tolperisone exerts its muscle relaxant effects through a multi-faceted mechanism primarily involving the central nervous system. The diagram below illustrates its key molecular targets and downstream effects.
References
Application Notes and Protocols: 2-Chloro-1-(3,4-dimethylphenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-1-(3,4-dimethylphenyl)ethanone as a versatile building block in medicinal chemistry. This α-haloketone is a valuable precursor for the synthesis of various heterocyclic and acyclic scaffolds of significant pharmacological interest. The protocols detailed below focus on two key transformations: the Hantzsch thiazole synthesis and the synthesis of α-amino ketones, both of which are foundational in the discovery of new therapeutic agents.
Introduction
This compound is a bifunctional organic molecule featuring a reactive α-chloro ketone moiety. This structural feature makes it an excellent electrophile, susceptible to nucleophilic attack at both the carbonyl carbon and the α-carbon. In medicinal chemistry, α-haloketones are prized as intermediates for the construction of complex molecular architectures, particularly five-membered heterocycles and α-amino ketone derivatives, which are prevalent in numerous biologically active compounds.[1] The 3,4-dimethylphenyl substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing metabolic stability and target binding affinity.
Application 1: Synthesis of 4-(3,4-Dimethylphenyl)-Substituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a core structure in many pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction involves the condensation of an α-haloketone with a thioamide.
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 4-(3,4-dimethylphenyl)-thiazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 mmol, 1.0 equiv) in 10 mL of absolute ethanol.
-
Addition of Reactant: To the stirred solution, add this compound (1.0 mmol, 1.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |
| This compound (1 mmol) | Thiourea (1 mmol) | Ethanol | 4-6 | 78 (Reflux) | 85-95 |
| This compound (1 mmol) | Thioacetamide (1 mmol) | Ethanol | 4-6 | 78 (Reflux) | 80-90 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Application 2: Synthesis of α-Amino Ketones
α-Amino ketones are crucial intermediates in medicinal chemistry, serving as precursors for a wide array of nitrogen-containing heterocycles and as scaffolds in their own right. They are found in several approved drugs, including antidepressants and antiplatelet agents. The synthesis is typically achieved through nucleophilic substitution of the α-chloro atom by a primary or secondary amine.
Logical Workflow for α-Amino Ketone Synthesis
Caption: Workflow for the synthesis of α-amino ketones.
Experimental Protocol: General Procedure for the Synthesis of 2-(Dialkylamino)-1-(3,4-dimethylphenyl)ethanone
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in 15 mL of acetonitrile.
-
Addition of Amine: Add the desired secondary amine (e.g., piperidine, morpholine) (2.2 equiv) to the solution. For less nucleophilic amines or to scavenge the HCl byproduct, an inorganic base such as potassium carbonate (1.5 equiv) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to accelerate the conversion if necessary. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture if a solid base was used. Remove the solvent under reduced pressure. Partition the residue between diethyl ether (30 mL) and water (30 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude α-amino ketone. The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt and subsequent recrystallization.
Data Presentation
| Reactant 1 | Amine (2.2 equiv) | Solvent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |
| This compound (1 mmol) | Piperidine | Acetonitrile | 12-24 | Room Temperature | 80-90 |
| This compound (1 mmol) | Morpholine | Acetonitrile | 12-24 | Room Temperature | 75-85 |
Note: Yields are representative and may vary based on the specific amine used and reaction conditions.
Signaling Pathways and Biological Relevance
The thiazole and α-amino ketone scaffolds synthesized from this compound are integral to a multitude of signaling pathways and biological processes.
Significance of Synthesized Scaffolds in Medicinal Chemistry
Caption: Medicinal chemistry applications of thiazole and α-amino ketone scaffolds.
Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, certain substituted thiazoles act as inhibitors of kinases, which are key enzymes in cellular signaling pathways that are often dysregulated in cancer. By inhibiting these kinases, thiazole-based drugs can halt cell proliferation and induce apoptosis in cancer cells.
α-Amino ketones are precursors to many psychoactive and cardiovascular drugs. Their mechanism of action often involves interaction with neurotransmitter transporters or receptors in the central nervous system. For example, some α-amino ketones are known to inhibit the reuptake of norepinephrine and dopamine, leading to their antidepressant effects. Furthermore, the α-amino ketone moiety is a key structural feature in certain antiplatelet agents that prevent blood clot formation.
References
Application Notes and Protocols for the Derivatization of the Chloroethyl Ketone Moiety for Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloroethyl ketone moiety is a valuable electrophilic "warhead" in chemical biology and drug discovery, enabling the creation of covalent inhibitors that form a stable bond with nucleophilic residues in target proteins.[1][2] This irreversible mode of action can offer advantages in potency and duration of action.[2] By derivatizing the chloroethyl ketone core with a variety of chemical scaffolds, diverse compound libraries can be generated for screening against a wide range of biological targets. These libraries are instrumental in identifying novel therapeutics and chemical probes to elucidate biological pathways.[3][4] This document provides detailed protocols for the synthesis of chloroethyl ketone derivative libraries, quantitative data on their reactivity and biological activity, and insights into their application in targeting specific signaling pathways.
Principle of Derivatization: Nucleophilic Substitution
The primary method for derivatizing the chloroethyl ketone moiety is through nucleophilic substitution at the α-carbon bearing the chlorine atom. The adjacent carbonyl group activates this position, making it susceptible to attack by a wide range of nucleophiles. This reaction is typically efficient and allows for the introduction of diverse functional groups, which is ideal for the construction of compound libraries.[5][6]
Experimental Protocols
General Protocol for Parallel Library Synthesis of Chloroethyl Ketone Derivatives
This protocol is designed for the synthesis of a library of compounds in a parallel format, for instance, using a 24 or 96-well plate.[3]
Materials:
-
A chloroethyl ketone starting material (e.g., 1-chloro-3-pentanone)
-
A library of nucleophiles (e.g., various primary and secondary amines, thiols, phenols)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)
-
Reaction vessels (e.g., 96-well reaction block)
-
Stirring apparatus for reaction block
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Analytical tools (TLC, LC-MS, NMR)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the chloroethyl ketone starting material in the chosen anhydrous solvent.
-
Prepare stock solutions or accurately dispense the library of nucleophiles (1.1 equivalents relative to the chloroethyl ketone) into the reaction vessels.
-
Prepare a stock solution of the base (1.5 equivalents) in the anhydrous solvent.
-
-
Reaction Setup:
-
To each reaction vessel containing a unique nucleophile, add the chloroethyl ketone stock solution.
-
Add the base to each reaction vessel.
-
Seal the reaction block and place it on the stirring apparatus under an inert atmosphere.
-
-
Reaction Conditions:
-
Stir the reactions at room temperature or heat as required (e.g., 50-80 °C) to drive the reaction to completion. Reaction times can vary from a few hours to overnight.
-
Monitor the progress of a representative reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reactions are complete, cool the reaction block to room temperature.
-
Quench each reaction by adding the quenching solution.
-
Extract the product from each well with an organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over the drying agent.
-
-
Purification and Characterization:
-
Filter off the drying agent.
-
Concentrate the solvent to yield the crude product.
-
Purify the products using an appropriate method, such as parallel flash chromatography or preparative HPLC.
-
Characterize the final compounds by LC-MS and/or NMR to confirm their identity and purity.
-
Derivatization with Specific Nucleophiles: Example Protocols
Below are more specific protocols for the reaction of a generic chloroethyl ketone with different classes of nucleophiles.
1. Reaction with Amine Nucleophiles [5][6]
-
Reaction: Chloroethyl ketone (1.0 eq), primary or secondary amine (1.1 eq), potassium carbonate (1.5 eq) in acetonitrile.
-
Procedure: Stir the mixture at room temperature for 4-12 hours. Filter the solid and concentrate the filtrate. Purify by column chromatography.
2. Reaction with Thiol Nucleophiles [7][8]
-
Reaction: Chloroethyl ketone (1.0 eq), thiol (1.1 eq), DIPEA (1.5 eq) in THF.
-
Procedure: Stir the reaction at 0 °C to room temperature for 2-6 hours. Quench with saturated ammonium chloride, extract with ethyl acetate, and purify by column chromatography.
3. Reaction with Phenol Nucleophiles [9]
-
Reaction: Chloroethyl ketone (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq) in DMF.
-
Procedure: Heat the mixture at 60-80 °C for 12-24 hours. Cool, pour into water, and extract with ethyl acetate. Purify by column chromatography.
Data Presentation
Table 1: Representative Yields for Derivatization of Chloroethyl Ketones
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Aniline | Acetonitrile | K₂CO₃ | 25 | 6 | 85-95 |
| Secondary Amine | Morpholine | THF | DIPEA | 25 | 4 | 90-98 |
| Thiol | Thiophenol | THF | DIPEA | 0-25 | 3 | 88-96 |
| Phenol | 4-Methoxyphenol | DMF | K₂CO₃ | 70 | 18 | 75-85 |
Note: Yields are generalized from literature and will vary based on the specific substrates and reaction conditions.
Table 2: Biological Activity of Selected Chloromethyl Ketone Derivatives
| Compound | Target | Biological Activity | Reference |
| Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin, IKKβ, p65/RelA | Irreversible inhibitor | [10][11] |
| N-acetyl-S-dodecyl-Cys chloromethyl ketone | Human leukemia cells (Nalm-6) | IC₅₀ = 2.0 µM | [12] |
| N-acetyl-S-trans,trans-farnesyl-Cys chloromethyl ketone | Human leukemia cells (Molt-3) | IC₅₀ = 1.4 µM | [12] |
| Compound 10-F05 | S. flexneri FabH and MiaA | MIC = 5-50 µM | [13] |
Mandatory Visualizations
Signaling Pathway Inhibition
Chloroethyl ketone derivatives, particularly peptidyl chloromethyl ketones, are well-known inhibitors of proteases and kinases involved in key signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by TPCK.
Experimental Workflow
The following diagram illustrates the overall workflow from compound library synthesis to biological screening.
Caption: Workflow for compound library synthesis and screening.
Mechanism of Action: Covalent Inhibition
Chloroethyl ketones act as irreversible inhibitors by forming a covalent bond with nucleophilic residues, such as cysteine or histidine, within the active site of a target protein.[1] The reaction proceeds via a mechanism-based inactivation, where the inhibitor first binds to the active site, followed by the nucleophilic attack of a residue on the electrophilic carbon of the chloroethyl ketone moiety, displacing the chloride ion.[14] This covalent modification permanently inactivates the protein.
Caption: Mechanism of irreversible inhibition by chloroethyl ketones.
Conclusion
The derivatization of the chloroethyl ketone moiety provides a powerful and versatile platform for the generation of compound libraries for drug discovery. The straightforward nucleophilic substitution chemistry allows for the creation of a wide array of structurally diverse molecules. These libraries have proven to be a rich source of potent and selective covalent inhibitors for various enzyme classes, leading to the identification of novel therapeutic agents and valuable research tools. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this valuable chemical scaffold in their drug discovery and chemical biology endeavors.
References
- 1. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reaction of 2-Chloro-1-(3,4-dimethylphenyl)ethanone with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3,4-dimethylphenyl)ethanone is a versatile synthetic intermediate belonging to the class of α-haloketones. The presence of a reactive chlorine atom alpha to a ketone carbonyl group makes it a potent electrophile, susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its application in organic synthesis, particularly in the construction of a diverse range of nitrogen-containing compounds. A primary application of this substrate is its reaction with primary and secondary amines to yield α-aminoketones. These products are structurally related to synthetic cathinones and other pharmacologically active molecules, making them valuable scaffolds in drug discovery and development. This document provides detailed protocols for the reaction of this compound with various amines and discusses the potential applications of the resulting products.
Chemical and Physical Properties
A summary of the key physicochemical properties of the starting material is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 50690-08-9 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Appearance | Solid |
| Boiling Point | Not explicitly available |
| Melting Point | Not explicitly available |
Application Note 1: Synthesis of α-Aminoketones
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution mechanism, where the amine displaces the chloride ion. This reaction is a straightforward and efficient method for the synthesis of N-substituted 2-amino-1-(3,4-dimethylphenyl)ethanones. These products are of significant interest as they are analogs of synthetic cathinones, a class of compounds known for their stimulant properties and interaction with monoamine transporters.
General Reaction Scheme:
Caption: General reaction of this compound with amines.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary depending on the specific amine used.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 182.65 mg).
-
Add anhydrous acetonitrile (15 mL) and stir until the solid is fully dissolved.
-
Add potassium carbonate (1.5 mmol, 207.3 mg) to the solution.
-
Add piperidine (2.2 mmol, 0.22 mL) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50°C to increase the rate of conversion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether (30 mL) and deionized water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, 1-(3,4-dimethylphenyl)-2-(piperidin-1-yl)ethanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Primary Amine (e.g., Methylamine)
Materials:
-
This compound
-
Methylamine (as a solution in a suitable solvent like THF or as a liquefied gas)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature thermometer (if using liquefied methylamine)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol, 182.65 mg) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of methylamine solution (e.g., 2.0 M in THF, 2.5 mL, 5.0 mmol). If using liquefied methylamine, it should be carefully condensed into the reaction vessel at low temperature. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl byproduct.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding deionized water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, 2-(methylamino)-1-(3,4-dimethylphenyl)ethanone.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes expected reaction parameters for the synthesis of various aminoketones from this compound. Please note that the yields are estimates based on similar reactions reported in the literature and may vary.
| Amine | Product Name | Solvent | Base | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| Piperidine | 1-(3,4-dimethylphenyl)-2-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | 25-50 | 12-24 | 80-95 |
| Morpholine | 2-morpholino-1-(3,4-dimethylphenyl)ethanone | Acetonitrile | K₂CO₃ | 25-50 | 12-24 | 80-95 |
| Methylamine | 2-(methylamino)-1-(3,4-dimethylphenyl)ethanone | THF | Excess Amine | 0-25 | 12-24 | 75-90 |
| Dimethylamine | 2-(dimethylamino)-1-(3,4-dimethylphenyl)ethanone | THF | Excess Amine | 0-25 | 12-24 | 75-90 |
Application Note 2: Potential Pharmacological Activity and Signaling Pathways
The products of the reaction between this compound and amines are structurally analogous to synthetic cathinones. These compounds are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The primary mechanism of action for many synthetic cathinones is the inhibition of reuptake and/or promotion of the release of these neurotransmitters, leading to increased synaptic concentrations and subsequent psychostimulant effects.[1]
The structure-activity relationship (SAR) of synthetic cathinones suggests that substitutions on the phenyl ring significantly influence their potency and selectivity for the different monoamine transporters. Specifically, the presence of a 3,4-dimethyl substitution, as in the case of the products described herein, has been shown to increase selectivity towards the serotonin transporter (SERT) over the dopamine transporter (DAT) when compared to unsubstituted or single methyl-substituted analogs.[3] This suggests that 2-amino-1-(3,4-dimethylphenyl)ethanone derivatives may act as potent serotonin releasing agents or reuptake inhibitors.
Proposed Signaling Pathway:
Caption: Proposed mechanism of action for 2-amino-1-(3,4-dimethylphenyl)ethanone derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of 2-amino-1-(3,4-dimethylphenyl)ethanone derivatives.
Caption: A generalized experimental workflow for the synthesis of aminoketones.
Conclusion
The reaction of this compound with amines provides a reliable and versatile route to a range of α-aminoketones. These compounds are valuable intermediates in medicinal chemistry, particularly for the development of novel psychoactive substances and other biologically active molecules. The protocols and data presented herein serve as a comprehensive guide for researchers in this field. Further investigation into the specific pharmacological profiles of these 3,4-dimethyl substituted aminoketones is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3,4-dimethylphenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production via Friedel-Crafts acylation of o-xylene with chloroacetyl chloride is a well-established method. This document provides detailed application notes and protocols for the laboratory and scale-up synthesis of this compound, focusing on safety, efficiency, and product purity.
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and product is provided in the table below.
| Property | o-Xylene | Chloroacetyl Chloride | Aluminum Chloride (Anhydrous) | This compound |
| CAS Number | 95-47-6 | 79-04-9 | 7446-70-0 | 50690-08-9 |
| Molecular Formula | C₈H₁₀ | C₂H₂Cl₂O | AlCl₃ | C₁₀H₁₁ClO |
| Molecular Weight | 106.17 g/mol | 112.94 g/mol | 133.34 g/mol | 182.65 g/mol |
| Boiling Point | 144 °C | 105-106 °C | 180 °C (sublimes) | Not available |
| Melting Point | -25 °C | -22 °C | 192.4 °C (decomposes) | Not available |
| Density | 0.88 g/cm³ | 1.42 g/cm³ | 2.48 g/cm³ | Not available |
Reaction Pathway
The synthesis of this compound is achieved through the Friedel-Crafts acylation of o-xylene with chloroacetyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Laboratory Scale Synthesis (Exemplary)
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
o-Xylene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the suspension and cool the flask to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Substrate: Dissolve o-xylene (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the o-xylene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Scale-Up Synthesis Protocol
This protocol outlines key considerations for scaling up the synthesis.
Key Considerations for Scale-Up:
-
Reactor: A glass-lined or other corrosion-resistant reactor with good agitation and temperature control is essential.
-
Reagent Addition: The addition of chloroacetyl chloride and o-xylene should be carefully controlled to manage the exothermic nature of the reaction. A programmable dosing pump is recommended.
-
Temperature Control: Efficient cooling is critical to maintain the desired reaction temperature and prevent side reactions.
-
Off-Gas Scrubber: The reaction generates hydrogen chloride gas, which must be scrubbed using a suitable caustic scrubber.
-
Work-up: The quenching step is highly exothermic and requires careful execution on a large scale. The reaction mixture should be added slowly to a cooled aqueous acid solution with vigorous stirring.
-
Purification: For large-scale purification, recrystallization is often more practical than chromatography. The choice of solvent and crystallization conditions should be optimized to maximize yield and purity.
Quantitative Data for Scale-Up (Illustrative Example):
| Parameter | Value |
| Batch Size | 10 kg of o-Xylene |
| o-Xylene | 94.2 moles |
| Chloroacetyl Chloride | 89.7 moles (0.95 eq) |
| Aluminum Chloride | 98.7 moles (1.05 eq) |
| Dichloromethane | 50 L |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
| Purity (after recrystallization) | >98% |
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Reagent Handling: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Chloroacetyl chloride is a lachrymator and is corrosive. Handle these reagents with extreme care.
-
Quenching: The quenching of the reaction mixture is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling and shielding.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Inactive catalyst (moisture contamination) | Use fresh, anhydrous aluminum chloride. Ensure all glassware and solvents are dry. |
| Incomplete reaction | Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). | |
| Loss during work-up | Ensure complete extraction and minimize losses during transfers. | |
| Formation of Isomers | High reaction temperature | Maintain a low reaction temperature, especially during the addition of reagents. |
| Product is an Oil/Difficult to Crystallize | Impurities present | Purify by column chromatography before attempting recrystallization. Try different solvent systems for crystallization. |
By following these detailed protocols and considering the safety and troubleshooting advice, researchers can successfully synthesize this compound on both laboratory and larger scales.
Application Notes and Protocols for the Use of 2-Chloro-1-(3,4-dimethylphenyl)ethanone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-1-(3,4-dimethylphenyl)ethanone as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of anilide-type fungicides. The protocols outlined below are intended to serve as a foundational methodology for the synthesis and evaluation of new potential crop protection agents.
Introduction
This compound is a reactive α-chloroketone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a substituted phenyl ring and a reactive chloroacetyl group, makes it an ideal precursor for the synthesis of a variety of heterocyclic and aromatic compounds with potential biological activity. In the context of agrochemical development, this intermediate is particularly well-suited for the synthesis of anilide fungicides. Anilide fungicides are a significant class of agricultural chemicals known for their efficacy against a range of fungal pathogens.
This document details the synthesis of a novel candidate anilide fungicide, "Dimethanilide," derived from this compound. The protocols cover the synthetic route, purification, and characterization, along with hypothetical performance data.
Synthesis of "Dimethanilide": A Novel Anilide Fungicide
The synthesis of "Dimethanilide" from this compound proceeds via a nucleophilic substitution reaction with an appropriate aniline derivative, in this case, 4-isopropoxyaniline. This reaction forms the core anilide structure, which is a common pharmacophore in many commercial fungicides.
Experimental Protocol: Synthesis of "Dimethanilide"
Materials:
-
This compound (98% purity)
-
4-Isopropoxyaniline (99% purity)
-
Triethylamine (99.5% purity)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (60-120 mesh)
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (10.0 g, 54.7 mmol) in 100 mL of anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add 4-isopropoxyaniline (8.27 g, 54.7 mmol) followed by the dropwise addition of triethylamine (8.3 g, 82.1 mmol) over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The structure of the synthesized "Dimethanilide" can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the expected quantitative data from the synthesis of "Dimethanilide."
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 112-115 °C |
| Molecular Formula | C₂₀H₂₅NO₂ |
| Molecular Weight | 327.42 g/mol |
Fungicidal Activity
The hypothetical fungicidal activity of "Dimethanilide" was evaluated against common agricultural pathogens. The mode of action is presumed to be similar to other anilide fungicides, which inhibit succinate dehydrogenase in the mitochondrial respiratory chain.
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Rhizoctonia solani (Rice Sheath Blight) | 0.25 |
| Puccinia triticina (Wheat Leaf Rust) | 0.50 |
| Botrytis cinerea (Gray Mold) | 1.20 |
| Ustilago maydis (Corn Smut) | 0.75 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of "Dimethanilide".
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
Anilide fungicides, such as the proposed "Dimethanilide," are known to act as Succinate Dehydrogenase Inhibitors (SDHIs). They block the mitochondrial respiratory chain at Complex II, leading to the inhibition of fungal respiration and subsequent cell death.
Caption: Inhibition of Complex II by "Dimethanilide".
Conclusion
This compound is a valuable intermediate for the synthesis of novel anilide fungicides. The provided protocol for the synthesis of "Dimethanilide" demonstrates a practical application and serves as a template for further research and development in the field of agrochemicals. The high reactivity of the α-chloroketone moiety allows for diverse chemical modifications, paving the way for the discovery of new and effective crop protection agents. Researchers are encouraged to adapt and optimize these methods to explore a wider range of aniline derivatives and other nucleophiles to generate libraries of novel compounds for biological screening.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This electrophilic aromatic substitution reaction is a standard approach for producing aryl ketones.[3][4]
Q2: What are the primary safety precautions to consider during this synthesis?
A2: Chloroacetyl chloride is a potent lachrymator and is corrosive.[5] It reacts violently with water to produce chloroacetic acid and hydrogen chloride, which are also corrosive and can cause severe skin and respiratory system damage.[5] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Anhydrous conditions are critical for the reaction's success and safety.
Q3: What are the expected side products in this reaction?
A3: The primary side products are isomeric forms of the desired product. Due to the directing effects of the two methyl groups on the aromatic ring, acylation can occur at different positions, leading to the formation of regioisomers.[6] In the case of o-xylene, the primary expected product is 1-(3,4-dimethylphenyl)ethanone, but other isomers can form depending on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] By comparing the reaction mixture to the starting material (o-xylene), you can determine when the starting material has been consumed.
Q5: What are the recommended purification methods for the crude product?
A5: The most common methods for purifying the crude this compound are recrystallization and silica gel column chromatography.[6][7] Recrystallization is often effective if the impurities are present in small amounts and have different solubility profiles. Column chromatography is a more robust method for separating the desired product from isomeric byproducts and other impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction time or temperature.3. Poor quality of starting materials.4. Loss of product during workup. | 1. Use fresh, anhydrous aluminum chloride and ensure all glassware is oven-dried.2. Monitor the reaction by TLC/GC and consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C).[6]3. Ensure the purity of o-xylene and chloroacetyl chloride.4. Be meticulous during the extraction and washing steps to avoid product loss. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to reduced regioselectivity.2. Incorrect stoichiometry of reactants and catalyst. | 1. Maintain a low reaction temperature (0-5 °C) during the addition of reactants.2. Carefully control the molar ratios of the reactants and catalyst. A slight excess of the acylating agent and catalyst is common.[1] |
| Dark-colored Reaction Mixture or Product | 1. Presence of impurities in the starting materials.2. Side reactions or decomposition at elevated temperatures. | 1. Use purified starting materials.2. Maintain the recommended reaction temperature. The crude product can often be decolorized with activated carbon during recrystallization. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities, depressing the melting point.2. Incomplete removal of solvent. | 1. Purify the product using column chromatography followed by recrystallization.2. Ensure the solvent is completely removed under reduced pressure. |
| Difficulties in Product Isolation during Workup | 1. Incomplete quenching of the catalyst.2. Emulsion formation during extraction. | 1. Quench the reaction mixture slowly by pouring it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[6]2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Experimental Protocols
Representative Friedel-Crafts Acylation Protocol
This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety standards.
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the flask. Stir the suspension and cool it to 0-5 °C in an ice-water bath.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred suspension, maintaining the temperature between 0-5 °C.
-
Arene Addition: In the dropping funnel, dissolve o-xylene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Workup (Quenching): Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 2. Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of 2-Chloro-1-(3,4-dimethylphenyl)ethanone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-1-(3,a-dimethylphenyl)ethanone via recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of 2-Chloro-1-(3,4-dimethylphenyl)ethanone and provides targeted solutions.
Q1: My compound, this compound, is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue typically arises from two main factors: an insufficient amount of solvent or the selection of an inappropriate solvent.
-
Insufficient Solvent: Gradually add small increments of the hot solvent to the crude material with continuous stirring and heating. The goal is to achieve a saturated solution at the solvent's boiling point.
-
Inappropriate Solvent: If the compound remains insoluble even after adding a significant volume of hot solvent, the chosen solvent is likely unsuitable. A good recrystallization solvent should readily dissolve the target compound when hot but have limited solubility when cold. It is recommended to perform a solvent screen with small quantities of the crude product to identify an optimal solvent or solvent mixture. Based on the purification of structurally similar aromatic ketones, suitable solvents to test include ethanol, methanol, isopropanol, or a mixture such as hexane/ethyl acetate.
Q2: After cooling the solution, no crystals have formed. What is the problem and how can I induce crystallization?
A2: The absence of crystal formation upon cooling is a common challenge in recrystallization, often due to oversaturation or the solution being too dilute.
-
Solution Too Dilute: If an excessive amount of solvent was used, the concentration of the dissolved compound may be too low to reach the saturation point upon cooling. To address this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly once more.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at a given temperature, but crystallization has not initiated. To induce crystallization, you can:
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seed the solution: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystal formation.
-
Flash cooling: Briefly place the flask in an ice bath to promote rapid nucleation. However, be aware that this can lead to the formation of smaller, less pure crystals.
-
Q3: Instead of forming solid crystals, my compound has "oiled out" as a liquid. How can I resolve this?
A3: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution cools too rapidly, causing the compound to separate as a liquid rather than a solid.
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level at the solvent's boiling point.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to maintain a gradual temperature decrease, providing sufficient time for proper crystal lattice formation.
-
Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a solvent mixture that reduces the overall boiling point of the system.
Q4: The purity of my recrystallized this compound is still low. How can I improve it?
A4: Insufficient purity after a single recrystallization can be due to several factors.
-
Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to the target compound in the chosen solvent. A second recrystallization is often necessary to achieve higher purity.
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.
-
Insufficient Washing: After filtration, ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Q5: My recovery yield after recrystallization is very low. What are the potential causes and how can I improve it?
A5: A low recovery yield can be frustrating but is often rectifiable.
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which leads to a significant portion of the compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If crystals form too early, for instance during hot filtration, product will be lost. To prevent this, ensure the filtration apparatus is pre-heated and the transfer of the hot solution is performed quickly.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation before filtration.
-
Solubility in Cold Solvent: If the compound has a relatively high solubility in the cold solvent, significant losses can occur. If possible, choose a solvent in which the compound is less soluble at low temperatures.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Recrystallization Solvents
| Solvent | Predicted Solubility (at Room Temperature) | Predicted Solubility (at Boiling Point) | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent |
| Ethanol | Sparingly Soluble | Soluble | Potentially Suitable |
| Methanol | Sparingly Soluble | Soluble | Potentially Suitable |
| Isopropanol | Sparingly Soluble | Soluble | Potentially Suitable |
| Hexane | Insoluble | Sparingly Soluble | Good as an anti-solvent in a mixed solvent system |
| Ethyl Acetate | Soluble | Very Soluble | May be suitable, but high solubility at room temperature could lead to low yield |
| Acetone | Soluble | Very Soluble | May be suitable, but high solubility at room temperature could lead to low yield |
| Toluene | Soluble | Very Soluble | May be suitable, but high solubility at room temperature could lead to low yield |
| Hexane/Ethyl Acetate | Variable (depends on ratio) | Variable (depends on ratio) | A mixture (e.g., 3:1 Hexane:Ethyl Acetate) is a promising option.[1] |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) dropwise, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (approximately 1 mL). Record the solubility at room temperature.
-
Heating: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Observation (Hot): Observe if the compound dissolves in the hot solvent. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath.
-
Evaluation: A good recrystallization solvent will result in the formation of a significant amount of crystals upon cooling. The ideal solvent is one in which the compound is soluble when hot and insoluble when cold.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add the chosen recrystallization solvent (e.g., ethanol) in small portions. Heat the mixture to a gentle boil, adding just enough solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator under vacuum.
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis? A1: The Hantzsch thiazole synthesis is a classic and widely used organic reaction for the preparation of thiazole derivatives.[1][2] The method, first described by Arthur Hantzsch in 1887, involves the cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group (such as thiourea or thioacetamide).[2][3][4]
Q2: What is the general reaction mechanism? A2: The reaction proceeds through a multi-step pathway. It starts with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[3][5][6] This is followed by an intramolecular cyclization, where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the stable, aromatic thiazole ring.[3][5]
Q3: Is the Hantzsch synthesis typically a high-yielding reaction? A3: Yes, the Hantzsch thiazole synthesis is renowned for providing good to excellent yields, often with straightforward purification procedures.[3][5][7][8] However, optimizing reaction conditions such as temperature, solvent, and reactant purity is crucial for maximizing both yield and purity.[3][9]
Q4: What are some modern variations of this reaction? A4: To improve yields, reduce reaction times, and move towards greener chemistry, several modifications have been developed. These include using microwave irradiation, which can lead to higher yields in shorter times, and employing solvent-free conditions or reusable catalysts.[1][7][9][10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the Hantzsch thiazole synthesis in a question-and-answer format.
Problem 1: I am getting a low yield or no product at all.
-
Question: My reaction is not working or the yield is very low. What are the likely causes and how can I fix it?
-
Answer: Low conversion is a common issue that can often be resolved by systematically investigating several factors:
-
Purity of Starting Materials: Ensure your α-haloketone is fresh, as these reagents can decompose over time.[3] The purity of the thioamide should also be verified.[3]
-
Reaction Temperature: The Hantzsch synthesis often requires heating.[9] If the reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring the progress with Thin Layer Chromatography (TLC).[3][9] Conversely, excessive heat can cause degradation, so finding the optimal temperature is key.[3][12]
-
Reaction Time: The reaction may not have had enough time to reach completion.[9][12] Monitor the reaction over a longer period to ensure all starting material has been consumed.
-
Stoichiometry: An incorrect ratio of reactants can limit the yield. Using a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion.[5][12][13]
-
Solvent Choice: The solvent can significantly impact reaction rate and yield.[3] Alcohols like ethanol or methanol are common, but if the yield is poor, screening other solvents like dioxane or toluene may be beneficial.[1][7]
-
Problem 2: My TLC shows multiple spots, indicating side products.
-
Question: I am observing the formation of multiple products. What are the common side reactions and how can I prevent them?
-
Answer: The formation of side products can often be attributed to reaction conditions or reactant stability.
-
Isomer Formation: Under acidic conditions, the reaction can sometimes yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[9][12][14] Running the reaction under neutral or slightly basic conditions can help prevent this.[3]
-
Reactant Stability: Thioamides can be unstable under strongly acidic conditions, which may lead to decomposition and side product formation.[3]
-
Workup Procedure: During the workup, ensure that the pH is carefully controlled. Abrupt or incorrect pH changes during neutralization can cause hydrolysis of the desired product or other sensitive functional groups.[3]
-
Problem 3: I am having difficulty isolating my product.
-
Question: My thiazole product is not precipitating from the solution during workup. What should I do?
-
Answer: The Hantzsch thiazole product is often isolated by precipitation, but this can sometimes be tricky.
-
Neutralization is Key: The initial product is often an acidic salt (e.g., a hydrobromide salt), which is soluble in polar solvents like methanol.[13] To induce precipitation, you must neutralize the mixture with a mild base, such as an aqueous sodium carbonate or bicarbonate solution.[3][5] This converts the charged salt into a neutral organic molecule, which is much less soluble in aqueous or highly polar media.[13]
-
Solvent Polarity: Pouring the reaction mixture into cold water after neutralization can further encourage precipitation, as water is more polar than methanol or ethanol and reduces the solubility of the neutral product.[5][13]
-
Alternative Purification: If precipitation is unsuccessful, the product must be isolated by other means. After neutralizing the mixture, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. The crude product can then be purified using silica gel chromatography.[2]
-
Data Presentation: Reaction Optimization
Optimizing reaction conditions is critical for achieving high yields. The following table summarizes the results from a study on the one-pot synthesis of a Hantzsch thiazole derivative, showing the effect of different solvents and temperatures.
Table 1: Effect of Solvent and Temperature on Product Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Water | 25 | 5 | No reaction |
| 2 | Water | 100 (Reflux) | 3.5 | 65 |
| 3 | Methanol | 25 | 5 | No reaction |
| 4 | Methanol | 65 (Reflux) | 3 | 70 |
| 5 | Ethanol | 25 | 5 | No reaction |
| 6 | Ethanol | 80 (Reflux) | 2.5 | 82 |
| 7 | 1-Butanol | 117 (Reflux) | 2 | 85 |
| 8 | 2-Propanol| 82 (Reflux) | 2.5 | 80 |
Data adapted from a study on a three-component one-pot synthesis.[7] This table illustrates that for this specific reaction, higher temperatures and solvents like 1-Butanol and Ethanol provided the best yields.
Experimental Protocols
Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a typical lab-scale Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water (for washing)
Procedure:
-
Reaction Setup: In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3][5]
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C).[3][5] Allow the reaction to proceed for 30 minutes. The solids should dissolve as the reaction progresses.[13]
-
Cooling: After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.[3][5]
-
Workup and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3][5] This step neutralizes the hydrobromide salt of the product, causing the neutral thiazole to precipitate as a solid.[13]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3][5]
-
Washing: Wash the filter cake with cold water to remove any remaining sodium carbonate and other water-soluble impurities.[3][5]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.[3][5] Once dry, determine the final mass and calculate the percent yield.
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting common issues in the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
how to avoid "oiling out" during crystallization of aromatic ketones
Technical Support Center: Crystallization of Aromatic Ketones
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid the phenomenon of "oiling out" during the crystallization of aromatic ketones.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during crystallization?
A1: "Oiling out" is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil" or emulsion) instead of forming solid crystals directly.[1] This process, also known as liquid-liquid phase separation (LLPS), often occurs when the solute's melting point is below the temperature of the solution or when the system is at a very high level of supersaturation.[2] The resulting oil is a solute-rich liquid phase that can be difficult to crystallize and often traps impurities.[1][2]
Q2: What causes aromatic ketones to oil out?
A2: Several factors can cause an aromatic ketone to oil out during crystallization:
-
High Supersaturation: Creating a supersaturated solution too quickly, either by rapid cooling or by adding an anti-solvent too fast, is a primary cause.[1][3]
-
Low Melting Point: If the melting point of the aromatic ketone (or a mixture with impurities) is lower than the temperature of the crystallization solution, it will separate as a liquid.[2][4]
-
Impurities: The presence of impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[2][4] Impurities can also interfere with the process of molecules organizing into a crystal lattice.[4]
-
Inappropriate Solvent Choice: The choice of solvent is critical. A solvent that is too "good" can lead to very high concentrations, which can promote oiling out upon cooling.[4] The interaction between the solvent and solute can also influence phase behavior.[5][6][7]
-
Rapid Cooling Rates: Fast cooling does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice, favoring the formation of a disordered, liquid oil phase instead.[1][3]
Q3: How can I prevent oiling out from occurring?
A3: Preventing oiling out involves carefully controlling the crystallization conditions to favor nucleation and crystal growth over liquid-liquid phase separation. Key strategies include:
-
Slowing the Generation of Supersaturation: This can be achieved through slow cooling protocols or by adding anti-solvent dropwise with vigorous stirring.[1][8]
-
Using Seeding: Introducing seed crystals into the solution at a point of slight supersaturation (within the metastable zone) provides a template for crystal growth, bypassing the energy barrier for primary nucleation and reducing the likelihood of oiling out.[1][3][9][10]
-
Adjusting Solvent Systems: If oiling out persists, changing the solvent or using a co-solvent system can alter the solubility profile and prevent the phenomenon.[2][5][11] A good practice is to use a solvent that shares a functional group with the solute, such as using acetone for ketones.[12]
-
Controlling Temperature: Maintain the solution temperature above the melting point of the solute until crystallization is initiated by seeding at a lower temperature where oiling out does not occur.[1][11]
-
Ensuring Purity: Use starting materials with higher purity to minimize melting point depression.[1][11]
Q4: My compound has already oiled out. What should I do?
A4: If your aromatic ketone has already oiled out, you can try the following troubleshooting steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil and add more solvent to create a more dilute solution. Then, attempt to recrystallize by cooling very slowly.[2]
-
Scratching: Vigorously scratching the inside of the flask with a glass rod at the surface of the oil can sometimes induce crystallization.
-
Add Seed Crystals: If you have pure crystals available, add them to the oily mixture. The oil is a highly supersaturated state, and seeds can provide the necessary template for crystallization.
-
Trituration: If the oil is persistent, you can decant the solvent and try triturating the oil with a poor solvent (like hexane) in which it is insoluble. This can sometimes induce solidification.[4]
-
Isolate and Re-purify: In some cases, it may be necessary to isolate the oil (e.g., by decanting the solvent and removing the remainder under vacuum) and attempt a fresh crystallization with a different solvent system.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with oiling out. Follow the logical flow to identify the likely cause and implement the recommended solution.
Caption: Troubleshooting flowchart for diagnosing and resolving oiling out.
Understanding Crystallization Pathways
The success of a crystallization process depends on steering the system down the correct thermodynamic and kinetic path. Oiling out represents a deviation from the desired pathway of direct solid nucleation.
Caption: Desired vs. undesired pathways in crystallization.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization with Seeding
This protocol is designed to minimize the risk of oiling out by controlling the rate of supersaturation.
-
Solvent Selection: Choose a solvent in which the aromatic ketone has high solubility at elevated temperatures and low solubility at room temperature or below. Test solvents like acetone, ethyl acetate, or isopropanol.[12]
-
Dissolution: In an appropriately sized flask, dissolve the aromatic ketone in the minimum amount of hot solvent required for complete dissolution.
-
Cooling to Seeding Temperature: Cool the clear solution slowly to a temperature where it is slightly supersaturated. A good starting point is to cool to about 10-15 °C below the dissolution temperature.
-
Seeding: Prepare a slurry of seed crystals (1-5% of the total solute mass) in a small amount of the mother liquor. Add this slurry to the cooled solution while stirring gently. Effective seeding provides a surface for crystal growth and helps control particle size.[9]
-
Controlled Cooling: Once seeds are added and growth is observed, begin a slow, linear cooling ramp to the final crystallization temperature (e.g., 0.2 °C/minute). Slow cooling is crucial to prevent the system from becoming too supersaturated too quickly.[8]
-
Aging: Hold the resulting slurry at the final temperature for 1-2 hours with gentle stirring to allow for complete crystallization and to improve purity.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum.
Quantitative Data Summary
The following table illustrates the impact of different process parameters on the outcome of crystallization for a hypothetical aromatic ketone. The goal is to avoid oiling out while maximizing yield and purity.
| Parameter | Condition A | Condition B | Outcome of A | Outcome of B |
| Cooling Rate | Rapid Cooling (Crash Cool from 80°C to 5°C in 10 min) | Slow Linear Cooling (0.3 °C/min from 80°C to 5°C) | Oiling out observed, resulting in an amorphous solid with 85% purity. | Crystalline solid obtained, no oiling out, 99.5% purity.[1][8] |
| Seeding | No Seed Crystals Added | Seeded with 2% (w/w) pure crystals at 65°C | Oiling out occurred at ~55°C before spontaneous crystallization. | Controlled crystallization, uniform particle size, no oiling out.[1][9] |
| Solvent System | Toluene | Acetone/Water (9:1) | High solubility led to oiling out upon initial cooling. | Reduced solubility at lower temperatures prevented oiling out.[5] |
| Concentration | 250 mg/mL | 150 mg/mL | Oiled out due to high supersaturation upon cooling. | Crystallized successfully with slow cooling.[5] |
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Seeding: A simple but effective method for crystallization control – API Particle Development [apiparticle.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Nucleophilic Substitution on Chloroacetophenones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on chloroacetophenones. This resource offers insights into reaction conditions, potential side reactions, and strategies to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on chloroacetophenones?
A1: Nucleophilic substitution on chloroacetophenones, which are α-haloketones, typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The presence of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack and helps to stabilize the transition state.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in S(_N)2 reactions. Polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred. These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents (like ethanol or water), thus preserving its nucleophilicity for a more efficient reaction.[1] In some cases, aqueous or alcoholic solvents can be used, but they may lead to slower reaction rates or side reactions like solvolysis.
Q3: Is a base necessary for this reaction?
A3: The need for a base depends on the nature of the nucleophile.
-
Neutral Nucleophiles: When using neutral nucleophiles like primary or secondary amines or thiols, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required. This base neutralizes the hydrochloric acid (HCl) that is generated during the reaction, preventing the protonation and deactivation of the nucleophile.
-
Anionic Nucleophiles: For anionic nucleophiles, such as sodium azide or sodium thiophenoxide, an additional base is typically not necessary as the nucleophile is already in its reactive, deprotonated form.
Q4: What are some common nucleophiles used in these reactions?
A4: A wide variety of nucleophiles can be employed, leading to a diverse range of products. Common examples include:
-
N-nucleophiles: Primary and secondary amines, anilines, and azide salts.
-
S-nucleophiles: Thiols and thiophenols, which are often converted to the more nucleophilic thiolates in the presence of a base.
-
O-nucleophiles: Alcohols and phenols, which are typically used as their more reactive alkoxide or phenoxide salts.
Q5: How does temperature influence the reaction outcome?
A5: Temperature is a critical parameter that affects both the reaction rate and the product distribution.
-
Rate: Increasing the temperature generally accelerates the reaction. If a reaction is sluggish at room temperature, moderate heating (e.g., to 50-80 °C) can be beneficial.
-
Side Reactions: However, excessively high temperatures can promote side reactions, such as elimination, or lead to the decomposition of reactants and products. It is important to find an optimal temperature that provides a reasonable reaction rate while minimizing the formation of impurities.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Nucleophile | For neutral nucleophiles (amines, thiols), ensure a suitable base is present in at least a stoichiometric amount to neutralize the generated HCl. For weaker nucleophiles, consider converting them to their more reactive anionic forms (e.g., using a non-nucleophilic strong base like sodium hydride for an alcohol to form an alkoxide). |
| Inappropriate Solvent | If using a polar protic solvent (e.g., ethanol, water), it may be solvating and deactivating the nucleophile.[1] Switch to a polar aprotic solvent like DMF, acetonitrile, or acetone to enhance nucleophilicity. |
| Low Reaction Temperature | The reaction kinetics may be too slow at room temperature. Try moderately heating the reaction mixture (e.g., 50-80 °C). Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. |
| Poor Leaving Group Ability | While chloride is a reasonably good leaving group, in some cases, the substitution can be accelerated by converting the chloride to a more labile iodide in situ. This can be achieved by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). |
| Starting Material Decomposition | Chloroacetophenones can be unstable, particularly in the presence of strong bases or at elevated temperatures. It is advisable to perform the reaction under an inert atmosphere (N₂ or Ar) and to control the temperature carefully. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Elimination Side Reaction (E2) | The use of a strong, sterically hindered base can favor the elimination of HCl, leading to the formation of an unsaturated byproduct. To minimize this, use a weaker, non-nucleophilic base such as K₂CO₃ or Et₃N. Running the reaction at a lower temperature can also favor substitution over elimination. |
| Reaction at the Carbonyl Group | Strong nucleophiles, especially hard nucleophiles like organometallics, may attack the electrophilic carbon of the ketone carbonyl group. This is generally less of a concern with the softer nucleophiles typically used in S(_N)2 reactions. If this side reaction is suspected, consider using a milder nucleophile or protecting the carbonyl group if feasible. |
| Over-alkylation of Amine Nucleophiles | Primary amines can react with two molecules of the chloroacetophenone, leading to a tertiary amine byproduct. To avoid this, a large excess of the primary amine can be used to favor the formation of the secondary amine product. |
| Disubstitution on the Aromatic Ring | Under certain conditions, particularly with activated aromatic rings and strong nucleophiles, substitution on the aromatic ring itself (S(_N)Ar) can occur, although this is less common for simple chloroacetophenones. |
Data Presentation
Table 1: Effect of Solvent on the Nucleophilic Substitution of Chloroacetophenones
| Chloroacetophenone | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chloroacetophenone | Piperidine | Methanol | 25 | - | - |
| 2-Chloroacetophenone | Piperidine | Ethanol | 25 | - | - |
| 4-Chloroacetophenone | Sodium Azide | DMF | 60 | 12 | >90 |
| 4-Chloroacetophenone | Sodium Azide | Acetone | Reflux | 4 | ~85 |
| 4-Chloroacetophenone | Thiophenol | Ethanol | Reflux | 3 | ~90 |
Note: The data presented is compiled from various sources and may not represent directly comparable experiments. Reaction conditions should be optimized for each specific substrate and nucleophile.
Table 2: Effect of Temperature on the Nucleophilic Substitution of Chloroacetophenones
| Chloroacetophenone | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chloroacetophenone | Methylamine | THF | 0 to RT | 2-4 | Good |
| 4-Chloroacetophenone | Sodium Azide | DMF | 25 | 24 | Moderate |
| 4-Chloroacetophenone | Sodium Azide | DMF | 60 | 12 | High |
| 4-Chloroacetophenone | Piperidine | Ethanol | 20 | 10 | ~70 |
| 4-Chloroacetophenone | Piperidine | Ethanol | 40 | 3 | ~85 |
Note: "Good", "Moderate", and "High" are qualitative descriptors based on literature reports. Specific yields can vary based on the exact reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of a Chloroacetophenone with an Amine Nucleophile
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloroacetophenone (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), to the solution.
-
Addition of Nucleophile: Slowly add the amine nucleophile (1.1 eq) to the stirred mixture. If the amine is volatile, it may be added as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the hydrochloride salt of the base) has formed, remove it by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: General Procedure for the Reaction of a Chloroacetophenone with Sodium Azide
-
Preparation: In a round-bottom flask, dissolve the chloroacetophenone (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Addition of Nucleophile: Add sodium azide (1.2-1.5 eq) to the solution. Note: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60 °C). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash thoroughly with water to remove residual DMF and salts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure.
-
Purification: The crude α-azido ketone can often be used in the next step without further purification. If necessary, it can be purified by column chromatography. Caution: Organic azides can be explosive, especially when heated. Avoid heating the purified azide to dryness.
Visualizations
Caption: A typical experimental workflow for nucleophilic substitution on chloroacetophenones.
Caption: Troubleshooting decision tree for low yield in chloroacetophenone substitution reactions.
References
Technical Support Center: Synthesis of Polychlorinated Aromatic Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polychlorinated aromatic ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polychlorinated aromatic ketones, particularly via Friedel-Crafts acylation.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in Friedel-Crafts acylation of polychlorinated aromatic compounds can stem from several factors. Here's a systematic approach to troubleshooting:
-
Deactivated Aromatic Ring: Polychlorinated benzenes are electron-deficient and thus, deactivated towards electrophilic aromatic substitution. The more chlorine atoms present, the lower the reactivity.[1]
-
Solution: Increase the reaction temperature or use a more forcing catalyst system. Consider using a more reactive acylating agent.
-
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate it.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified Lewis acids.
-
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][2][3] Therefore, stoichiometric amounts of the catalyst are often required.
-
Solution: Increase the molar ratio of the Lewis acid to the aromatic substrate. A common starting point is 1.1 to 1.5 equivalents.
-
-
Sub-optimal Reaction Temperature: The ideal temperature is a balance between overcoming the activation energy and preventing side reactions or decomposition.[1]
-
Solution: Experiment with a range of temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
-
-
Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.[1]
-
Solution: Use high-purity polychlorinated aromatic compounds and acylating agents. Purify reagents if necessary.
-
Issue 2: Formation of Multiple Products (Polysubstitution)
Q: I am observing the formation of multiple products in my reaction mixture, suggesting polysubstitution. How can I improve the selectivity for the desired mono-acylated product?
A: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur, especially with less chlorinated (and therefore more reactive) aromatic substrates.[4][5][6]
-
Reaction Control:
-
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess of the polychlorinated aromatic compound relative to the acylating agent. This ensures the acylating agent is the limiting reagent, reducing the likelihood of a second acylation.
-
-
Temperature Management:
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures generally favor the formation of the kinetic product (mono-acylation).
-
-
Order of Addition:
-
Solution: Add the acylating agent slowly and dropwise to the mixture of the polychlorinated aromatic and the Lewis acid. This maintains a low concentration of the reactive acylium ion, minimizing polysubstitution.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my target polychlorinated aromatic ketone from the reaction mixture. What are effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, polysubstituted byproducts, and catalyst residues.
-
Work-up Procedure:
-
Solution: A proper aqueous work-up is crucial. After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.[7] This hydrolyzes the catalyst-ketone complex and separates the Lewis acid into the aqueous layer.
-
-
Extraction:
-
Solution: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.[8]
-
-
Washing:
-
Solution: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.[8]
-
-
Chromatography:
-
Solution: Column chromatography is often the most effective method for separating the desired product from closely related impurities. A silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
-
Recrystallization:
-
Solution: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing polychlorinated aromatic ketones?
A1: The two main strategies are:
-
Friedel-Crafts Acylation: This is a widely used method involving the reaction of a polychlorinated aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[9][10][11]
-
Direct Chlorination: This involves the chlorination of a parent aromatic ketone. However, controlling the degree and position of chlorination can be challenging, often leading to mixtures of products.
Q2: Why is Friedel-Crafts acylation often preferred over direct chlorination?
A2: Friedel-Crafts acylation offers better control over the regiochemistry of the final product. By starting with a specific polychlorinated aromatic substrate, the position of acylation can be predicted based on the directing effects of the chlorine atoms. In contrast, direct chlorination of an aromatic ketone can lead to a variety of isomers that are difficult to separate.
Q3: Can I use a catalytic amount of Lewis acid in the Friedel-Crafts acylation of polychlorinated aromatics?
A3: Generally, no. The ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction.[1][2][3] Therefore, at least a stoichiometric amount of the Lewis acid is typically required to drive the reaction to completion.
Q4: What are some alternative catalysts to aluminum chloride (AlCl₃) for Friedel-Crafts acylation?
A4: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used.[12] In some cases, for activated aromatic rings, even milder catalysts like erbium trifluoromethanesulfonate or solid-supported catalysts can be employed.
Q5: Are there any "greener" or more environmentally friendly approaches to the synthesis of these ketones?
A5: Research is ongoing into greener synthetic routes. Some approaches include the use of solid acid catalysts to reduce waste and the use of ionic liquids as recyclable reaction media.[13][14][15] Additionally, optimizing reaction conditions to improve atom economy and reduce solvent usage contributes to a more sustainable process.
Data Summary
Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Potential Cause | Recommended Action | Expected Outcome |
| Deactivated Aromatic Ring | Increase reaction temperature; Use a more potent catalyst. | Improved reaction rate and conversion. |
| Catalyst Inactivity (Moisture) | Use anhydrous reagents and oven-dried glassware. | Restoration of catalyst activity. |
| Insufficient Catalyst | Increase the molar ratio of Lewis acid to substrate (≥1.1 eq). | Drives the reaction to completion by compensating for catalyst complexation with the product. |
| Sub-optimal Temperature | Optimize temperature through systematic experimentation. | Balances reaction rate and minimizes side product formation. |
| Impure Reagents | Purify starting materials before use. | Reduces side reactions and improves yield. |
Table 2: Influence of Catalyst Loading and Temperature on Yield (Example: Acylation of Anisole)
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | 10 | 60 | 97 |
| 2 | 5 | 60 | 87 |
| 3 | 2 | 60 | 65 |
| 4 | 10 | 40 | 82 |
| 5 | 5 | 40 | 68 |
| 6 | 2 | 40 | 51 |
| Note: This data is for the acylation of anisole and serves as a general illustration of the impact of catalyst loading and temperature.[14][15] The optimal conditions for polychlorinated aromatic ketones may vary. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of a Dichlorobenzene
This protocol provides a general method for the synthesis of a dichlorobenzophenone, adapted from established principles of Friedel-Crafts acylation.[7][8][9]
Materials:
-
Dichlorobenzene (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of the dichlorobenzene and acyl chloride in anhydrous DCM.
-
Reaction: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. All About Aromatic Ketones [unacademy.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Purification of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 2-Chloro-1-(3,4-dimethylphenyl)ethanone, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the most likely unreacted starting material in the synthesis of this compound?
A1: The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene with chloroacetyl chloride.[1][2] Therefore, the primary unreacted starting material you will need to remove from your crude product is 1,2-dimethylbenzene.
Q2: How can I determine the purity of my this compound?
A2: Several analytical techniques can be used to assess the purity of your product. Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively check for the presence of starting material and other impurities. For quantitative analysis and confirmation of structure, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: I see multiple spots on my TLC plate after the reaction. What could they be?
A3: Besides your desired product and unreacted 1,2-dimethylbenzene, other spots on your TLC plate could correspond to isomeric byproducts from the Friedel-Crafts acylation or other side reactions. The polarity of the ketone product will be significantly higher than the hydrocarbon starting material, resulting in a lower Rf value on the TLC plate.
Troubleshooting Guides
Recrystallization Issues
Q1: My compound is not crystallizing from the chosen solvent.
A1: This could be due to several factors:
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Experiment with different solvents or solvent mixtures.
-
Solution is too dilute: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Try to carefully evaporate some of the solvent and cool the solution again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
Q2: My product "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly. To resolve this, reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the saturation point, and allow it to cool slowly.
Column Chromatography Issues
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The choice of eluent is crucial for good separation. Use TLC to determine the optimal solvent system. The ideal eluent should provide a good separation between your product and the unreacted starting material, with the Rf value of your product being around 0.3-0.4. Given that 1,2-dimethylbenzene is non-polar and this compound is a more polar ketone, a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate is a good starting point.[3]
Q2: My compounds are eluting too quickly or not at all.
A2:
-
Eluting too quickly: The eluent is too polar. Decrease the proportion of the polar solvent in your mixture.
-
Not eluting (or eluting too slowly): The eluent is not polar enough. Increase the proportion of the polar solvent.
Q3: The separation between my product and the impurity is poor.
A3: This can be due to an improper choice of eluent or issues with the column packing. Ensure your column is packed uniformly without any cracks or channels. You can also try a shallower solvent gradient during elution to improve resolution.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable when the crude product is a solid and the amount of impurities is not excessively high.
Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents on a small scale. Good single solvents for ketones include ethanol or isopropanol. A two-solvent system, such as hexane/ethyl acetate, can also be effective.[4]
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This is a highly effective method for separating compounds with different polarities and is ideal for removing non-polar starting material from a more polar product.[5]
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The top of the silica bed should be flat and covered with a thin layer of sand.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar 1,2-dimethylbenzene will travel down the column faster than the more polar this compound.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the key physical properties of the product and starting material, which are critical for understanding their separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 1,2-Dimethylbenzene | C₈H₁₀ | 106.17 | 144 | Non-polar |
| This compound | C₁₀H₁₁ClO | 182.65 | Not readily available | Polar (Ketone) |
Visualization
Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for selecting a purification method.
References
stability issues of 2-Chloro-1-(3,4-dimethylphenyl)ethanone in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-1-(3,4-dimethylphenyl)ethanone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related challenges.
Troubleshooting Guide: Observed Sample Degradation
If you observe unexpected results or changes in your sample of this compound, such as discoloration, precipitation, or the appearance of new peaks in your analytical chromatogram, consult the following guide.
| Observation | Potential Cause | Recommended Action |
| Yellowing of Solution | Photodegradation or Oxidation: Exposure to light, especially UV light, or reaction with atmospheric oxygen can lead to the formation of colored degradation products.[1] | Store the compound and its solutions protected from light in amber vials or by wrapping containers in aluminum foil.[1] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Re-analyze the purity of the sample before use.[1] |
| Appearance of New Peaks in HPLC/GC-MS | Hydrolysis or Solvolysis: The chloro group is susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophilic solvents, especially under acidic or basic conditions.[1] | Maintain neutral pH for aqueous solutions. If the experimental conditions require acidic or basic media, conduct a time-course study to determine the rate of degradation. Use aprotic solvents where possible if the chloro group is intended to be retained for subsequent reaction steps. |
| Decreased Purity Over Time | Thermal Degradation: Elevated temperatures can accelerate the decomposition of the compound.[1] | Store stock solutions and solid material at recommended low temperatures (e.g., 2-8°C) for long-term storage.[1] Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, determine the compound's stability at that temperature beforehand. |
| Inconsistent Reaction Yields | Incompatible Reagents or Materials: Strong oxidizing agents, strong bases, or certain reactive metals could potentially degrade the compound. | Review all reagents and materials in your experimental setup for potential incompatibilities. Consult safety data sheets for the compound and its analogs for information on incompatible materials.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its solutions?
A1: To ensure stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2][3] For solutions, it is recommended to prepare them fresh. If storage is necessary, store solutions at 2-8°C in amber vials and consider purging with an inert gas to prevent oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure as a chlorinated aromatic ketone, the compound is susceptible to several degradation pathways:
-
Photodegradation: The ketone group can be photoreduced upon exposure to UV light.[1]
-
Hydrolysis: The α-chloro group can be hydrolyzed to a hydroxyl group, particularly in the presence of moisture and under acidic or basic conditions.[1]
-
Oxidative Degradation: The aromatic ring and the ketone functionality can be susceptible to oxidation.[1]
-
Thermal Degradation: High temperatures can lead to decomposition.[1]
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the recommended approach. This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the formation of degradants over time using a stability-indicating analytical method like HPLC or GC-MS.
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile degradants.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities and degradation products.[5]
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This method is designed for the quantitative determination of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.[5]
Protocol 2: Forced Degradation Studies
These studies are designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.[1]
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.[1]
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.[1]
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Dissolve in the mobile phase for HPLC analysis.[1]
-
Photodegradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.[1]
Data Presentation
Table 1: Example Stability Data for this compound in Solution
| Condition | Time (hours) | Purity by HPLC (%) | Major Degradant (%) |
| 0.1 M HCl (RT) | 0 | 99.8 | < 0.1 |
| 8 | 98.5 | 1.2 | |
| 24 | 95.2 | 4.5 | |
| 0.1 M NaOH (RT) | 0 | 99.7 | < 0.1 |
| 2 | 90.1 | 9.6 | |
| 8 | 75.4 | 24.3 | |
| 3% H₂O₂ (RT) | 0 | 99.9 | < 0.1 |
| 8 | 99.5 | 0.3 | |
| 24 | 98.8 | 0.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for observed degradation.
References
Validation & Comparative
¹H NMR Analysis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1-(3,4-dimethylphenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes high-quality predicted ¹H NMR data and compares it with experimental data from structurally analogous compounds. This comparative approach offers valuable insights into the influence of aromatic substitution on proton chemical shifts, aiding in spectral interpretation and structural elucidation.
Comparative ¹H NMR Data Analysis
The following table summarizes the predicted ¹H NMR spectral data for this compound and experimental data for selected, structurally related chloroacetophenone and dimethylacetophenone derivatives. This juxtaposition highlights the key differences in chemical shifts (δ) and splitting patterns, providing a framework for understanding structure-spectrum correlations.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| This compound (Predicted) | -CH₂Cl | 4.71 | s | 2H | - |
| Ar-H (H-2, H-5, H-6) | 7.66 - 7.19 | m | 3H | - | |
| Ar-CH₃ | 2.32 | s | 6H | - | |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone[1] | -CH₂Cl | 4.7 | s | 2H | - |
| Ar-H | 7.14 | d | 1H | 4.8 | |
| Ar-H | 7.36-7.4 | t | 2H | 16 | |
| Ar-H | 7.493-7.51 | m | 1H | 6.4 | |
| -OH | 5.671 | s | 1H | - | |
| 4'-Chloroacetophenone | -COCH₃ | 2.61 | s | 3H | - |
| Ar-H | 7.45 | d | 2H | 8.5 | |
| Ar-H | 7.91 | d | 2H | 8.5 | |
| 3'-Chloroacetophenone | -COCH₃ | 2.59 | s | 3H | - |
| Ar-H | 7.41 | t | 1H | 7.8 | |
| Ar-H | 7.52-7.54 | m | 1H | - | |
| Ar-H | 7.82-7.83 | m | 1H | - | |
| Ar-H | 7.92 | t | 1H | 1.8 | |
| 2'-Chloroacetophenone | -COCH₃ | 2.64 | s | 3H | - |
| Ar-H | 7.28-7.33 | m | 1H | - | |
| Ar-H | 7.36-7.42 | m | 2H | - | |
| Ar-H | 7.53-7.55 | q | 1H | - | |
| 3',4'-Dimethylacetophenone | -COCH₃ | 2.50 | s | 3H | - |
| Ar-CH₃ | 2.26 | s | 3H | - | |
| Ar-CH₃ | 2.28 | s | 3H | - | |
| Ar-H | 7.17 | d | 1H | 7.8 | |
| Ar-H | 7.63 | d | 1H | 7.8 | |
| Ar-H | 7.65 | s | 1H | - |
Note: Predicted data for this compound was generated using a standard NMR prediction algorithm. Experimental data for the comparative compounds are sourced from publicly available chemical databases and scientific literature.
Structural Analysis and Proton Environments
The chemical structure of this compound gives rise to distinct proton signals in the ¹H NMR spectrum. The following diagram illustrates the different proton environments.
Caption: Proton environments in this compound.
Experimental Protocols
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of an aromatic ketone like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Adjust the receiver gain to an optimal level to maximize signal-to-noise without causing receiver overload.
-
Acquire the Free Induction Decay (FID) by applying a series of radiofrequency pulses. The number of scans can be adjusted to improve the signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons.
The following diagram illustrates the general workflow for ¹H NMR analysis.
Caption: General workflow for ¹H NMR analysis.
References
Interpreting the Mass Spectrum of 2-Chloro-1-(3,4-dimethylphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 2-Chloro-1-(3,4-dimethylphenyl)ethanone, a compound of interest in synthetic chemistry and drug discovery. Through a comparative analysis with related structures, this document aims to elucidate its fragmentation patterns and provide a foundational understanding for its characterization.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage patterns common to aromatic ketones. To understand these patterns, we compare its expected fragmentation with that of two similar compounds: 2-chloro-1-phenylethanone and 1-(3,4-dimethylphenyl)ethanone.
A primary fragmentation pathway for aromatic ketones involves the alpha-cleavage of the bond between the carbonyl group and the adjacent carbon atom.[1] This typically results in the formation of a stable acylium ion. For this compound, this cleavage leads to the formation of the 3,4-dimethylbenzoyl cation. Another significant fragmentation involves the loss of the chlorine radical.
The following table summarizes the expected major fragments for this compound and its analogs. The relative abundances are predicted based on the stability of the resulting ions and general fragmentation rules for similar compounds.
| Compound | Molecular Ion (M+) | Key Fragment 1 (m/z) | Fragment 1 Identity | Key Fragment 2 (m/z) | Fragment 2 Identity | Key Fragment 3 (m/z) | Fragment 3 Identity |
| This compound | 182/184 | 133 | [C9H9O]+ (3,4-dimethylbenzoyl cation) | 147 | [C10H12O]+ (loss of Cl) | 105 | [C7H5O]+ |
| 2-Chloro-1-phenylethanone (α-Chloroacetophenone) | 154/156[2] | 105 | [C7H5O]+ (benzoyl cation)[1] | 119 | [C8H7O]+ (loss of Cl)[2] | 77 | [C6H5]+ (phenyl cation)[3] |
| 1-(3,4-dimethylphenyl)ethanone | 148[4][5][6] | 133 | [C9H9O]+ (3,4-dimethylbenzoyl cation) | 105 | [C7H5O]+ (loss of methyl group from acylium ion) | 91 | [C7H7]+ (tropylium ion) |
Table 1: Comparison of Major Mass Spectrum Fragments. The table presents the expected mass-to-charge ratios (m/z) of the molecular ion and key fragments for this compound and two comparative compounds. The presence of the chlorine isotope leads to a characteristic M+ and M+2 peak pattern.
Fragmentation Pathway of this compound
The fragmentation of this compound in a mass spectrometer can be visualized as a series of competing cleavage events. The initial ionization produces a molecular ion, which then undergoes fragmentation to yield more stable daughter ions. The most prominent fragmentation pathways are illustrated in the diagram below.
References
A Comparative Guide to the FT-IR Spectroscopy of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of various substituted acetophenones. The focus is on the characteristic carbonyl (C=O) stretching frequency and how it is influenced by the nature and position of substituents on the phenyl ring. This information is crucial for structure elucidation, reaction monitoring, and understanding the electronic effects within these molecules, which are common scaffolds in medicinal chemistry.
The Influence of Substituents on the Carbonyl Stretching Frequency
The position of the C=O stretching vibration in the infrared spectrum of acetophenone is sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups (EDGs) tend to decrease the C=O stretching frequency, while electron-withdrawing groups (EWGs) generally increase it relative to the unsubstituted acetophenone. This phenomenon can be rationalized by considering the resonance and inductive effects of the substituents.
EDGs, such as amino (-NH₂) and methoxy (-OCH₃), increase the electron density on the phenyl ring. Through resonance, this increased electron density can be delocalized onto the carbonyl group, leading to a greater contribution from the resonance structure with a single bond character between the carbon and oxygen atoms. This weakens the C=O bond, resulting in a lower vibrational frequency.
Conversely, EWGs, such as the nitro group (-NO₂), withdraw electron density from the phenyl ring and, consequently, from the carbonyl group. This withdrawal of electron density strengthens the C=O bond, causing it to vibrate at a higher frequency.
The position of the substituent (ortho, meta, or para) also plays a critical role. The electronic effects, particularly resonance, are most pronounced for substituents in the para and ortho positions, leading to more significant shifts in the C=O stretching frequency. Meta substituents primarily exert an inductive effect.
Quantitative Comparison of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed C=O stretching frequencies for a range of substituted acetophenones. The data is correlated with the Hammett substituent constant (σ), which provides a quantitative measure of the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
| Substituent | Position | C=O Stretching Frequency (ν C=O) cm⁻¹ | Hammett Constant (σ) |
| -NH₂ | para | 1677[1] | -0.66 |
| -OCH₃ | para | 1684[1] | -0.27 |
| -CH₃ | para | ~1687 | -0.17 |
| -H | - | 1691 | 0.00 |
| -Cl | para | ~1692 | 0.23 |
| -Br | para | ~1693 | 0.23 |
| -NO₂ | para | 1700[1] | 0.78 |
| -NO₂ | meta | ~1689 | 0.71 |
| -CH₃ | ortho | 1690 | - |
| 2,3,5,6-tetra-CH₃ | ortho, meta | 1704 | - |
Note: Some values are approximated based on qualitative descriptions in the search results.
Experimental Protocols
FT-IR Analysis of Substituted Acetophenones (Thin Film Method)
This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid substituted acetophenone by creating a thin film on a salt plate.
Materials:
-
Substituted acetophenone sample (approx. 50 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Beaker or small vial
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Place approximately 50 mg of the solid substituted acetophenone into a clean, dry beaker or vial.
-
Add a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.
-
-
Film Casting:
-
Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of acetone and allow it to dry completely.
-
Using a pipette or dropper, place a drop of the sample solution onto the surface of the salt plate.
-
Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate. If the film is too thin (resulting in weak IR absorption), add another drop of the solution and let the solvent evaporate.
-
-
Spectral Acquisition:
-
Place the salt plate with the thin film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the FT-IR spectrum of the sample. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the strong absorption in the 1710-1670 cm⁻¹ region, which corresponds to the C=O stretching vibration.
-
Compare the position of the C=O stretching frequency to that of unsubstituted acetophenone and other substituted analogs to determine the effect of the substituent.
-
-
Cleaning:
-
After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator for storage.
-
Visualizing the Structure-Spectra Relationship
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Comparative Analysis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone and Other Chloroacetophenones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, chloroacetophenones serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules. This guide provides a detailed comparative study of 2-Chloro-1-(3,4-dimethylphenyl)ethanone and other notable chloroacetophenones, offering insights into their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the phenyl ring of chloroacetophenones significantly influences their physical and chemical characteristics. A summary of key physicochemical properties for this compound and other selected chloroacetophenones is presented below, providing a basis for comparison in solubility, reactivity, and other formulation-relevant parameters.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 50690-08-9 | C₁₀H₁₁ClO | 182.65 | Solid | Not specified | Not specified |
| 2-Chloroacetophenone | 532-27-4 | C₈H₇ClO | 154.59 | White crystalline solid[1] | 54-56 | 244-245 |
| p-Chloroacetophenone | 99-91-2 | C₈H₇ClO | 154.59 | Liquid[2] | 20-21[2] | 237[2] |
| m-Chloroacetophenone | 99-02-5 | C₈H₇ClO | 154.59 | Liquid | Not specified | 227-229 |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 51336-95-9 | C₈H₅ClF₂O | 190.57 | Not specified | Not specified | Not specified |
Biological Activity: A Comparative Perspective
Chloroacetophenone derivatives have garnered significant interest for their diverse biological activities, particularly as antimicrobial and antifungal agents. The efficacy of these compounds is often attributed to their ability to act as alkylating agents, targeting essential biomolecules in pathogens. Below is a comparative summary of the reported biological activities.
| Compound/Derivative Class | Target Organism(s) | Activity Metric | Result | Reference |
| Chloroacetamide derivatives | Candida species | MIC Range | 25-50 µg/mL | |
| Dermatophytes | MIC Range | 3.12-50 µg/mL | ||
| 2-chloro-N-phenylacetamide | Candida albicans | MIC Range | 128-256 µg/mL | [3] |
| Candida parapsilosis | MIC Range | 128-256 µg/mL | [3] | |
| Aspergillus flavus | MIC Range | 16-256 µg/mL | [4] | |
| Oxygenated cyclohexanone derivative | Plant pathogenic bacteria | Inhibition | Growth inhibition observed | [5] |
| Plant pathogenic fungi | Inhibition | Mycelial growth inhibition | [5] | |
| Chalcone derivatives | Staphylococcus aureus | MIC₅₀ | 2.10 µg/mL (for compound 11) | [6] |
| Candida krusei | MIC₅₀ | 2.12 µg/mL (for compound 2) | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. This section provides methodologies for the synthesis of chloroacetophenones and the evaluation of their antimicrobial and antifungal activities.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound from 1,2-dimethylbenzene (o-xylene) and chloroacetyl chloride.
Materials:
-
1,2-dimethylbenzene (o-xylene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension.
-
Add a solution of 1,2-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of chloroacetophenone derivatives against bacterial strains, based on CLSI guidelines.[7]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antibiotics for quality control
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of chloroacetophenone derivatives against fungal strains, based on CLSI guidelines.[8][9][10]
Materials:
-
Test compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antifungal drugs for quality control
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterility control.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in growth compared to the drug-free control.
Visualizing Synthesis and Mechanism of Action
To further elucidate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
The provided data and protocols aim to equip researchers, scientists, and drug development professionals with a solid foundation for the comparative study and application of this compound and its analogs in their respective fields.
References
- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of Halogenated Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of halogenated aromatic ketones is a critical step in drug discovery and development, as the position and nature of the halogen substituent can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comparative overview of the primary analytical techniques employed for the structural validation of these compounds, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The structural validation of halogenated aromatic ketones relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and X-ray Crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique, or combination of techniques, is contingent on the specific information required, the nature of the sample, and the stage of the research. The following tables summarize the key performance characteristics and data outputs for NMR, MS, and X-ray Crystallography in the context of halogenated aromatic ketone analysis.
Table 1: Performance Comparison of Analytical Techniques
| Feature | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Connectivity, chemical environment of atoms, stereochemistry | Molecular weight, elemental formula, fragmentation patterns | Absolute 3D structure, bond lengths, bond angles, stereochemistry |
| Sample Requirements | 5-25 mg (¹H), 50-100 mg (¹³C) dissolved in a deuterated solvent.[1] | Micrograms to nanograms, soluble or volatile | Single, high-quality crystal (typically >0.1 mm).[2] |
| Throughput | High (minutes to hours per sample) | High (minutes per sample) | Low (days to weeks per structure) |
| Strengths | Non-destructive, excellent for determining detailed solution-state structure | High sensitivity, provides molecular formula | Unambiguous structural determination |
| Limitations | Can be difficult for complex mixtures, sensitivity can be an issue for ¹³C | Isomeric and isobaric compounds can be difficult to distinguish | Requires a suitable single crystal, which can be challenging to grow |
Table 2: Typical Spectroscopic and Crystallographic Data for Halogenated Aromatic Ketones
| Technique | Parameter | Typical Values and Observations |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.5-8.0 ppm.[3] Protons α to carbonyl: 2.0-2.4 ppm (for methyl ketones).[3] Halogen substitution causes downfield shifts in nearby protons. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: 185-220 ppm.[4] Aromatic carbons: 125-150 ppm.[5][6] Carbon attached to halogen: C-Cl (35-80 ppm), C-Br (25-65 ppm), C-I (0-40 ppm).[4] |
| Mass Spec. | m/z of Molecular Ion | Corresponds to the molecular weight of the compound. |
| Isotopic Pattern | Chlorine: M+2 peak with ~1/3 the intensity of the M peak.[4] Bromine: M+2 peak with ~equal intensity to the M peak.[4][7] | |
| Fragmentation | α-cleavage at the carbonyl group is a major fragmentation pathway for ketones.[8] | |
| X-ray | Bond Lengths (Å) | C-F: ~1.35 Å, C-Cl: ~1.74 Å, C-Br: ~1.94 Å, C=O: ~1.23 Å |
| Bond Angles (°) | Dependent on the specific molecular geometry. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline the methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the chemical environment of the nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the halogenated aromatic ketone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the sample is fully dissolved; vortexing or gentle heating may be applied.[1] If the sample contains particulate matter, filter the solution before transferring it to the NMR tube.[1]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to study fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile). For direct infusion, a concentration of 1-10 µg/mL is typical.[10]
-
Ionization Method Selection:
-
Electron Impact (EI): Suitable for volatile and thermally stable compounds. It is a "hard" ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): A "soft" ionization technique suitable for polar and thermally labile molecules, typically producing protonated molecules [M+H]⁺ with minimal fragmentation.[11]
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the MS to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Optimize the ion source parameters (e.g., spray voltage for ESI, electron energy for EI) to obtain a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce and analyze the fragmentation of a selected precursor ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the isotopic pattern of the molecular ion to identify the presence and number of halogen atoms (Cl, Br).[4]
-
Interpret the fragmentation pattern to deduce structural motifs.
-
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule.[2]
Methodology:
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the halogenated aromatic ketone.[2] This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Carefully mount a suitable crystal (typically >0.1 mm in all dimensions) on a goniometer head.[2]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.[12]
-
-
Data Visualization and Analysis:
-
Visualize the final structure using molecular graphics software.
-
Analyze bond lengths, bond angles, and intermolecular interactions.
-
Visualizing the Workflow
A systematic approach is essential for the efficient and accurate structural validation of a novel halogenated aromatic ketone. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the structural validation of novel compounds.
The following diagram illustrates the general experimental workflow for X-ray crystallography.
Caption: Key steps in determining a molecule's 3D structure via X-ray crystallography.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetic intermediates is a cornerstone of safe and effective drug development. The presence of impurities can significantly impact the stability, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods used for purity determination, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your research and development needs.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for purity assessment is contingent on the physicochemical properties of the synthetic intermediate and the nature of the potential impurities. The following table summarizes and compares the performance of the most commonly employed techniques.
| Analytical Method | Principle | Analytes | Typical Limit of Quantification (LOQ) | Precision (Typical RSD) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] | Non-volatile and thermally labile organic compounds.[2][3] | 0.01 - 0.1% | < 2% | Versatile, robust, high resolution, suitable for a wide range of compounds.[1][4] | May require derivatization for some compounds, solvent consumption.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[6] | Volatile and thermally stable organic compounds.[6][7] | 0.001 - 0.05% | < 5% | High separation efficiency, fast analysis for simple mixtures, sensitive detectors (e.g., FID).[7][8] | Limited to volatile and thermally stable analytes; derivatization may be required for polar compounds.[1][3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei.[9][10] | Organic compounds with NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). | 0.1 - 1% | < 1% | Primary analytical method, no need for identical reference standards, provides structural information.[9][10][11] | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capability of MS.[13] | Wide range of organic compounds, including non-volatile and thermally labile ones.[14] | 0.001 - 0.01% | < 5% | High sensitivity and selectivity, provides molecular weight and structural information for impurity identification.[14][15] | Matrix effects can suppress ionization, higher cost and complexity.[14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the mass analysis capability of MS.[16] | Volatile and semi-volatile organic compounds.[16] | 0.0001 - 0.01% | < 5% | Gold standard for volatile impurity identification, provides structural information through fragmentation patterns.[7][17] | Limited to analytes amenable to GC; potential for thermal degradation of labile compounds.[16] |
| Karl Fischer (KF) Titration | Titrimetric method based on the quantitative reaction of water with iodine and sulfur dioxide.[18] | Water. | 0.01% (Volumetric), <0.01% (Coulometric).[18][19] | < 2% | Highly specific and accurate for water content determination, detects free and bound water.[18][20] | Only determines water content, potential for side reactions with certain functional groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This protocol describes a general reversed-phase HPLC-UV method for the purity assessment of a synthetic intermediate.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.[21]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[21]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-32 min: 90-10% B
-
32-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 254 nm or as appropriate for the analyte.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation: Dissolve an accurately weighed amount of the synthetic intermediate in a suitable solvent (e.g., Acetonitrile/Water) to a final concentration of approximately 1 mg/mL.[2]
-
Data Analysis: The purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Gas Chromatography (GC) for Volatile Impurities
This protocol outlines a general GC-FID method for the analysis of residual solvents and other volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a headspace autosampler.[22]
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[23]
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Split Ratio: 10:1.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthetic intermediate into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO, DMF). Seal the vial.[21]
-
Data Analysis: Quantify impurities by comparing their peak areas to those of certified reference standards.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol describes the determination of absolute purity using ¹H qNMR with an internal standard.[9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[24]
-
Experimental Parameters:
-
Pulse Program: A standard 30° or 90° single-pulse experiment.[9]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is often sufficient for small molecules).[9]
-
Number of Scans: 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthetic intermediate into a vial.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.[24][25]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[24]
-
-
Data Analysis: The purity of the analyte is calculated using the following formula[11]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Karl Fischer Titration for Water Content
This protocol describes the volumetric Karl Fischer titration method for determining the water content.[20]
-
Instrumentation: An automatic volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol).[18]
-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate) to determine the titer (mg of water per mL of reagent).[26]
-
Add a suitable solvent to the titration vessel and titrate to a stable endpoint to remove any residual water.
-
Accurately weigh and add the synthetic intermediate to the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
-
Calculation:
Water Content (%) = (V * T * 100) / m
Where:
-
V = Volume of Karl Fischer reagent consumed (mL)
-
T = Titer of the Karl Fischer reagent (mg/mL)
-
m = Mass of the sample (mg)
-
Mandatory Visualizations
Workflow for Purity Assessment of Synthetic Intermediates
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic intermediate, from initial screening to final characterization.
Comparison of Key Analytical Methods
This diagram provides a visual comparison of the primary analytical techniques based on their key attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 4. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Gas chromatography - Wikipedia [en.wikipedia.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijnrd.org [ijnrd.org]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. eurofins.it [eurofins.it]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. tandfonline.com [tandfonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. mt.com [mt.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. oshadhi.co.uk [oshadhi.co.uk]
- 24. resolvemass.ca [resolvemass.ca]
- 25. emerypharma.com [emerypharma.com]
- 26. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Reactivity of Chloro-, Bromo-, and Iodoacetophenones in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chloroacetophenone, bromoacetophenone, and iodoacetophenone, three common intermediates in the synthesis of pharmaceutical compounds. Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting product yields, and designing efficient synthetic routes in drug discovery and development. This comparison is supported by established principles of organic chemistry and illustrative experimental data.
Core Principles of Reactivity: The Halogen Leaving Group
The reactivity of haloacetophenones in nucleophilic substitution reactions, a fundamental class of reactions in drug synthesis, is primarily governed by the nature of the halogen atom. The halogen acts as a leaving group, and its ability to depart from the molecule dictates the rate of the reaction. The established order of leaving group ability for halogens is:
Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)
This trend is attributed to two key factors:
-
Basicity: Weaker bases are better leaving groups. Iodide is the least basic of the three, making it the best leaving group.[1][2]
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). The weaker the bond, the more easily it is broken, leading to a faster reaction.[3]
Therefore, in mechanistically similar reactions, iodoacetophenone is expected to be the most reactive, followed by bromoacetophenone, and then chloroacetophenone. This is particularly true for SN2 reactions, which are common for these substrates.[3][4]
Quantitative Comparison of Reactivity
The following table summarizes representative yields for the synthesis of a specific chalcone using different haloacetophenones under similar reaction conditions. It's important to note that reaction conditions can significantly influence yields.
| Haloacetophenone | Representative Reaction | Typical Yield (%) | Reference |
| Chloroacetophenone | Claisen-Schmidt Condensation | 58.5 - 71.5 | [7] |
| Bromoacetophenone | Claisen-Schmidt Condensation | 58 - 64.5 | [7] |
| Iodoacetophenone | Claisen-Schmidt Condensation | ~85-90 (for iodo-chalcones in general) | [8] |
Note: The yields are indicative and can vary based on the specific reactants and reaction conditions.
The generally higher yields observed with iodoacetophenone in related syntheses align with the expected trend in reactivity.
Experimental Protocols
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard method for synthesizing chalcones from haloacetophenones and benzaldehyde derivatives.
Materials:
-
Substituted Haloacetophenone (e.g., p-chloroacetophenone) (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the haloacetophenone and benzaldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of NaOH in water to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[2][3]
Protocol for Comparing Reactivity via Nucleophilic Substitution
To directly compare the reactivity of the three haloacetophenones, a kinetic experiment can be designed to monitor the rate of a nucleophilic substitution reaction.
Objective: To determine the relative rates of reaction of chloro-, bromo-, and iodoacetophenone with a common nucleophile.
Materials:
-
Chloroacetophenone, Bromoacetophenone, Iodoacetophenone
-
Sodium iodide in acetone (for SN2 reaction)
-
Silver nitrate in ethanol (for SN1-like reaction)
-
Test tubes
-
Water bath
Procedure (SN2 Conditions):
-
Set up three test tubes, each containing a solution of one of the haloacetophenones in acetone.
-
To each test tube, add a solution of sodium iodide in acetone.
-
Observe the time taken for a precipitate of sodium chloride, sodium bromide, or sodium iodide to form. The formation of a precipitate indicates that a reaction has occurred.
-
The relative rates can be determined by comparing the times required for precipitation. A shorter time indicates a faster reaction.[9]
Procedure (SN1-like Conditions):
-
Set up three test tubes, each containing a solution of one of the haloacetophenones in ethanol.
-
To each test tube, add a solution of silver nitrate in ethanol.
-
Observe the time taken for a precipitate of silver chloride, silver bromide, or silver iodide to form.
-
Compare the reaction times to determine the relative reactivity.[9]
Visualization of Concepts
Caption: Relative reactivity of haloacetophenones.
Caption: Experimental workflow for chalcone synthesis.
Relevance in Drug Development: Signaling Pathway Modulation
Chalcones, often synthesized from haloacetophenones, are known to interact with various cellular signaling pathways, making them attractive candidates for drug development. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a key role in inflammation and cancer.[5][6][9]
Aberrant activation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Chalcone derivatives have been shown to inhibit this pathway, often by interfering with the activity of IκB kinase (IKK), which is crucial for NF-κB activation.[6] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Conclusion
The choice of haloacetophenone in a synthetic scheme has a direct impact on reaction efficiency. Based on fundamental principles of chemical reactivity, iodoacetophenone is the most reactive, followed by bromoacetophenone, and then chloroacetophenone. This trend is generally reflected in the yields of subsequent products like chalcones. For drug development professionals, selecting the more reactive iodo- or bromo-derivatives can lead to shorter reaction times and potentially higher yields, although cost and availability of the starting materials must also be considered. The resulting chalcone scaffolds offer a versatile platform for the development of novel therapeutics targeting key signaling pathways such as NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alevine.chem.ucla.edu [alevine.chem.ucla.edu]
- 9. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2-Chloro-1-(3,4-dimethylphenyl)ethanone Analogues
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional atomic arrangement of molecules is fundamental for rational drug design and structure-activity relationship (SAR) studies. While specific X-ray crystallographic data for 2-Chloro-1-(3,4-dimethylphenyl)ethanone is not publicly available as of late 2025, this guide provides a comparative analysis of structurally related analogues. By examining the crystallographic data of similar chlorinated acetophenone derivatives, researchers can gain valuable insights into the potential structural characteristics and intermolecular interactions of the target compound.
This guide presents a comparative overview of the crystallographic data from several 2-chloroacetophenone analogues. These analogues, while differing in their phenyl ring substitutions, provide a framework for understanding the structural motifs common to this class of compounds. The presented data, along with detailed experimental protocols, will aid researchers in the structural elucidation of new derivatives.
Comparative Crystallographic Data of 2-Chloroacetophenone Analogues
| Parameter | 2-chloro-1-(3-hydroxyphenyl)ethanone[1][2] | 1-(2-(2-chloroethoxy)phenyl)ethanone[2] |
| Chemical Formula | C₈H₇ClO₂ | C₁₀H₁₁ClO₂ |
| Formula Weight | 170.59 g/mol [1] | - |
| Crystal System | Monoclinic[1][2] | Triclinic[2] |
| Space Group | P2₁/n[1][2] | P-1[2] |
| a (Å) | 4.9172 (2)[1] | 7.8470 (3)[2] |
| b (Å) | 12.7016 (4)[1] | 8.0375 (3)[2] |
| c (Å) | 11.8573 (3)[1] | 9.2261 (4)[2] |
| α (°) | 90 | 77.052 (4)[2] |
| β (°) | 96.294 (1)[1] | 86.981 (5)[2] |
| γ (°) | 90 | 61.011 (4)[2] |
| Volume (ų) | 736.10 (4)[1] | 494.98 (3)[2] |
| Z | 4[1] | 2[2] |
| Calculated Density (Mg m⁻³) | 1.539[1] | - |
The data reveals that even seemingly minor changes in substitution on the phenyl ring can lead to significant differences in the crystal system and unit cell parameters.[2] For instance, the hydroxyl group in 2-chloro-1-(3-hydroxyphenyl)ethanone results in a monoclinic crystal system, whereas the chloroethoxy group in 1-(2-(2-chloroethoxy)phenyl)ethanone leads to a triclinic system.[2] In the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, molecules form inversion-symmetric dimers through intermolecular hydrogen bonds.[1]
Experimental Protocols
The following sections detail the general methodologies for the synthesis and single-crystal X-ray diffraction analysis of 2-chloroacetophenone analogues.
A common method for the synthesis of α-chloroketones involves the direct chlorination of the corresponding ketone. For the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, sulfuryl chloride was added dropwise to a stirred mixture of 3-hydroxyacetophenone in methanol and ethyl acetate/dichloromethane at 293–303 K.[3] After the addition was complete, the reaction was stirred for an additional hour at room temperature.[3] The solvent was then removed under reduced pressure to yield the desired product.[3]
A general workflow for SCXRD is outlined below:
-
Crystal Growth : High-quality single crystals are paramount for successful SCXRD analysis.[4] A common technique is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.[2] For 2-chloro-1-(3-hydroxyphenyl)ethanone, single crystals were obtained from an ethyl acetate solution.[2]
-
Crystal Mounting : A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer where a beam of monochromatic X-rays is directed at it.[4] The crystal is rotated to collect diffraction data from all possible orientations, and the diffracted X-rays are recorded by a detector.[4]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group.[4] The atomic positions are then determined using direct or Patterson methods.[2][4] The resulting structural model is then refined to achieve the best possible fit with the experimental data.[2][4]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Caption: General workflow for single-crystal X-ray diffraction analysis.
References
A Comparative Guide to HPLC Method Development for 2-Chloro-1-(3,4-dimethylphenyl)ethanone
This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone, a key intermediate in various synthetic processes. The information is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. HPLC is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide outlines a recommended HPLC method and compares it with alternative approaches.
Recommended HPLC Method
Based on the analysis of structurally similar aromatic ketones and general HPLC method development principles, a reverse-phase HPLC method is proposed as the primary analytical technique.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 stationary phase is recommended due to its versatility and wide availability.[1][2] A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is suitable.[2] The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can improve peak shape.[1][3] A starting point for an isocratic method could be a 60:40 (v/v) mixture of acetonitrile and water.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2]
-
Detection: The aromatic nature of the compound suggests strong UV absorbance. A detection wavelength in the range of 254 nm is likely to provide good sensitivity.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[4]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve for quantification.[4]
Method Development Workflow
The development of a robust HPLC method follows a systematic approach to achieve optimal separation and quantification.
Caption: Workflow for HPLC Method Development.
Comparison of Analytical Methods
While HPLC is the recommended technique, other methods can also be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or high-throughput screening.
| Parameter | Recommended HPLC Method | Alternative HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Stationary Phase | C18 | Phenyl | Capillary column (e.g., DB-5) | Silica gel plate |
| Mobile Phase/Carrier Gas | Acetonitrile/Water | Methanol/Water | Helium | Hexane/Ethyl Acetate |
| Detector | UV-Vis | UV-Vis | Mass Spectrometer | UV light (254 nm) or staining |
| Quantitation | High | High | Moderate | Low (Semi-quantitative) |
| Resolution | High | High | Very High | Low |
| Throughput | Moderate | Moderate | Low | High |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution and filtration | May require derivatization for polar analytes | Simple spotting |
| Information Provided | Retention time, quantitative data | Retention time, quantitative data | Retention time, mass spectrum (structural info) | Retention factor (Rf), qualitative purity |
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For this compound, GC-MS can provide both quantitative data and structural information from the mass spectrum, which is useful for impurity identification. Sample preparation may involve dissolution in a volatile solvent.[5]
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique for qualitative analysis and purity assessment.[2] A silica gel plate can be used as the stationary phase with a non-polar mobile phase mixture like hexane and ethyl acetate.[2] Visualization can be achieved under UV light at 254 nm.[2] While primarily qualitative, TLC can be used for semi-quantitative analysis by comparing spot intensities.
Comparison of Key Performance Attributes
The selection of an analytical method is often a trade-off between different performance characteristics.
Caption: Performance Comparison of Analytical Methods.
Conclusion
For the routine analysis and quality control of this compound, the recommended reverse-phase HPLC method offers a balance of high resolution, sensitivity, and quantitative accuracy. The method is robust and can be readily validated for its intended purpose. Alternative techniques such as GC-MS and TLC have their specific advantages, with GC-MS being superior for structural elucidation and TLC for rapid qualitative screening. The choice of the most appropriate method will be dictated by the specific analytical needs of the researcher or drug development professional.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-1-(3,4-dimethylphenyl)ethanone, a common intermediate in pharmaceutical synthesis. Adherence to these protocols will minimize risks and ensure the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This compound is classified as a combustible solid and an irritant, capable of causing serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and appropriate footwear.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |
Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. On-site treatment is not recommended due to the compound's hazardous nature.
Step 1: Segregation and Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and stored in a designated hazardous waste accumulation area.
Step 2: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., irritant).
-
Maintain a log of the accumulated waste, including the quantity and date of addition.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and transport.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling and transportation information.
Step 4: Final Destruction
-
The recommended method for the final destruction of halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber.[4] This process ensures the complete destruction of the compound and neutralizes harmful combustion byproducts.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collection: Carefully sweep or scoop the contained material into a suitable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate laboratory safety officer or environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-1-(3,4-dimethylphenyl)ethanone
Essential Safety and Handling Guide for 2-Chloro-1-(3,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar alpha-chloro ketones, which are known to cause severe skin and eye irritation, the following personal protective equipment is mandatory.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE |
| Weighing and Transferring | - Nitrile or Butyl rubber gloves (double-gloving recommended)- Chemical splash goggles and face shield- Lab coat or chemical-resistant apron- Respiratory protection (N95 or higher) |
| Reaction Setup and Work-up | - Nitrile or Butyl rubber gloves (double-gloving recommended)- Chemical splash goggles and face shield- Chemical-resistant lab coat or coveralls- Work within a certified chemical fume hood |
| Spill Cleanup | - Nitrile or Butyl rubber gloves (double-gloving recommended)- Chemical splash goggles and face shield- Chemical-resistant coveralls- Air-purifying respirator (APR) with organic vapor cartridges |
| Waste Disposal | - Nitrile or Butyl rubber gloves- Chemical splash goggles- Lab coat- Respiratory protection as needed |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed.[2]
-
The storage area should be clearly marked with the appropriate hazard warnings.
3. Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to avoid inhalation of dust.[1]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
Ensure all necessary PPE is worn before handling the chemical.
4. Reaction Setup and Execution:
-
Set up all reactions in a clean and organized chemical fume hood.
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to control the reaction rate.
-
Continuously monitor the reaction for any unexpected changes.
5. Post-Reaction Work-up:
-
Quench the reaction carefully, following established laboratory procedures.
-
Handle all liquid and solid waste as hazardous.
Disposal Plan
Proper disposal is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from other waste streams.
-
This includes unused product, reaction byproducts, contaminated solvents, and disposable PPE.
2. Waste Collection:
-
Collect solid waste in a designated, labeled, and sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container. The container should be compatible with the waste's chemical properties.
3. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated and secure waste accumulation area.
4. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow and Safety Hierarchy
To further clarify the safe handling process and the principles of chemical safety, the following diagrams are provided.
Caption: Workflow for safely handling this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
